4-Tolyl-d4-sulfonamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H9NO2S |
|---|---|
Molecular Weight |
175.24 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H9NO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10)/i2D,3D,4D,5D |
InChI Key |
LMYRWZFENFIFIT-QFFDRWTDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])[2H])S(=O)(=O)N)[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Tolyl-d4-sulfonamide (CAS 1219795-34-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Tolyl-d4-sulfonamide, a deuterated analogue of p-Toluenesulfonamide. As a stable isotope-labeled compound, it serves as an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification for pharmacokinetic and drug metabolism studies. This document delves into its chemical properties, synthesis, and applications, offering expert insights into its practical use in a research and development setting.
Introduction: The Significance of Isotopic Labeling in Bioanalysis
In the landscape of drug discovery and development, accurate quantification of drug candidates and their metabolites is paramount. Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1] Their utility stems from the fact that they are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). This mass difference allows for their distinct detection by a mass spectrometer, while their identical physicochemical properties ensure they behave similarly to the unlabeled analyte during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.
This compound is the deuterium-labeled counterpart of 4-Tolylsulfonamide (also known as p-Toluenesulfonamide). The unlabeled compound is a key intermediate in the synthesis of various pharmaceuticals, including antiglaucoma and anticancer drugs, as it acts as a carbonic anhydrase inhibitor.[2] Consequently, the deuterated analogue, this compound, is an essential internal standard for the accurate quantification of 4-Tolylsulfonamide in biological matrices and for monitoring its potential as an impurity or metabolite in drug development pipelines.
Physicochemical Properties
The introduction of deuterium atoms into a molecule has a negligible effect on its bulk physicochemical properties such as melting point, boiling point, and solubility. Therefore, the properties of the unlabeled p-Toluenesulfonamide can be considered a very close approximation for this compound.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | p-Toluene-d4-sulfonamide, 4-Methylbenzene-d4-sulfonamide | [2] |
| CAS Number | 1219795-34-2 | [2] |
| Molecular Formula | C₇H₅D₄NO₂S | [1][2] |
| Molecular Weight | 175.24 g/mol | [1][2][3] |
| Appearance | White crystalline powder (based on unlabeled analogue) | N/A |
| Melting Point | Approx. 134-137 °C (for unlabeled analogue) | N/A |
| Boiling Point | Approx. 221 °C at 10 mmHg (for unlabeled analogue) | N/A |
| Solubility | Soluble in DMSO and alcohol; very slightly soluble in water (0.32 g/100 mL at 25 °C for unlabeled analogue) | N/A |
| pKa | Approx. 10.20 (for unlabeled analogue) | N/A |
| Storage | 2-8°C Refrigerator | [2] |
Synthesis and Characterization
The synthesis of this compound involves the introduction of four deuterium atoms onto the aromatic ring of the tolyl group. A plausible and efficient synthetic strategy would be to start with a deuterated precursor, such as toluene-d8, and then introduce the sulfonamide functionality. This approach ensures the stable incorporation of the deuterium labels.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from toluene-d8:
-
Chlorosulfonation of Toluene-d8: Toluene-d8 is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position. This is a standard electrophilic aromatic substitution reaction.
-
Amination of 4-Tolyl-d4-sulfonyl chloride: The resulting 4-Tolyl-d4-sulfonyl chloride is then reacted with ammonia to form the final product, this compound.
Caption: Proposed synthetic pathway for this compound.
Exemplary Synthesis Protocol
This is a representative protocol based on established chemical principles for the synthesis of sulfonamides. It should be adapted and optimized by experienced synthetic chemists.
Step 1: Synthesis of 4-Tolyl-d4-sulfonyl chloride
-
In a fume hood, cool a flask containing toluene-d8 to 0-5 °C in an ice bath.
-
Slowly add an equimolar amount of chlorosulfonic acid dropwise to the cooled toluene-d8 with constant stirring. The temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum.
Step 2: Synthesis of this compound
-
Dissolve the crude 4-Tolyl-d4-sulfonyl chloride in a suitable organic solvent such as dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Wash the organic layer with water, a dilute acid solution (e.g., 1M HCl) to remove excess ammonia, and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization
The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight (175.24 g/mol ) and the incorporation of four deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show a significant reduction or absence of signals in the aromatic region compared to the unlabeled standard, confirming deuteration. The methyl protons should still be present as a singlet.
-
²H NMR will show a signal in the aromatic region, confirming the presence of deuterium.
-
¹³C NMR can be used to confirm the carbon skeleton.
-
-
High-Performance Liquid Chromatography (HPLC): To assess the chemical purity of the compound.
-
Elemental Analysis: To confirm the elemental composition.
The isotopic purity is a critical parameter for a SIL internal standard and should be determined by mass spectrometry. It is typically expected to be ≥98%.
Application in Quantitative Bioanalysis
The primary application of this compound is as an internal standard for the quantification of 4-Tolylsulfonamide in complex matrices, such as plasma, urine, or tissue homogenates, using LC-MS/MS.
Rationale for Use as an Internal Standard
As a stable isotope-labeled analogue, this compound is the ideal internal standard for 4-Tolylsulfonamide for the following reasons:
-
Similar Extraction Recovery: It will have virtually identical extraction efficiency from the biological matrix as the unlabeled analyte.
-
Co-elution in Chromatography: It will co-elute with the analyte under typical reversed-phase HPLC conditions.
-
Similar Ionization Efficiency: It will exhibit the same ionization behavior in the mass spectrometer source, effectively correcting for matrix-induced ion suppression or enhancement.
Exemplary LC-MS/MS Protocol for Quantification of 4-Tolylsulfonamide in Human Plasma
This protocol is a template and requires validation according to regulatory guidelines (e.g., FDA, EMA).
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a working solution of this compound in methanol (e.g., 100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from endogenous matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
MRM Transitions:
-
4-Tolylsulfonamide: Precursor ion (M+H)⁺ → Product ion
-
This compound: Precursor ion (M+H)⁺ → Product ion
-
3. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards.
-
The concentration of the analyte in the unknown samples is then determined from the calibration curve.
Sources
structure and SMILES code for 4-Tolyl-d4-sulfonamide
This guide details the structural identity, synthesis logic, and analytical applications of 4-Tolyl-d4-sulfonamide (p-Toluenesulfonamide-d4), a critical stable isotope-labeled internal standard used in bioanalysis and drug development.
Content Type: Technical Whitepaper Subject: Stable Isotope Internal Standards (SIL-IS) CAS Registry Number: 1219795-34-2
Chemical Identity & Structural Analysis[1][2]
The efficacy of this compound as an internal standard relies on its physicochemical equivalence to the target analyte (p-toluenesulfonamide) while maintaining a distinct mass shift (+4 Da) resolvable by mass spectrometry.
Core Identifiers
| Parameter | Technical Specification |
| Chemical Name | 4-Methylbenzene-2,3,5,6-d4-sulfonamide |
| Common Name | p-Toluenesulfonamide-d4 |
| CAS Number | 1219795-34-2 |
| Molecular Formula | |
| Molecular Weight | 175.24 g/mol (vs. 171.22 native) |
| Isotopic Purity | Typically ≥ 98 atom % D |
| Appearance | White to off-white crystalline solid |
SMILES & InChI Architecture
The following codes explicitly define the isotopic substitution on the aromatic ring (positions 2, 3, 5, 6 relative to the methyl group).
Isomeric SMILES:
InChI Key: LMYRWZFENFIFIT-QFFDRWTDSA-N[1]
Structural Visualization
The diagram below illustrates the specific deuteration pattern. Note that the methyl group (
Synthesis & Manufacturing Protocols
High-fidelity synthesis of deuterated standards requires preventing "scrambling" (random H/D exchange). The preferred route utilizes Toluene-d8 or Toluene-ring-d5 as the starting material.
Synthesis Workflow (Chlorosulfonation Route)
This protocol ensures the deuterium atoms on the ring remain intact while introducing the sulfonamide moiety.
Precursors:
-
Substrate: Toluene-2,3,4,5,6-d5 (CAS: 1603-99-2) or Toluene-d8 (if d7 product is acceptable, otherwise back-exchange is required).
-
Reagent: Chlorosulfonic acid (
). -
Amination Agent: Ammonium hydroxide (
) or Ammonia gas ( ).
Step-by-Step Methodology:
-
Electrophilic Aromatic Substitution (Chlorosulfonation):
-
Action: Add Toluene-d5 dropwise to excess chlorosulfonic acid at 0-5°C.
-
Causality: Low temperature prevents di-sulfonation and minimizes thermal H/D exchange. The electrophilic attack occurs primarily at the para position due to the directing effect of the methyl group.
-
Reaction:
.
-
-
Quenching & Isolation:
-
Action: Pour the reaction mixture onto crushed ice.
-
Causality: Decomposes excess chlorosulfonic acid. The sulfonyl chloride precipitates as a solid.
-
Purification: Filtration to collect 4-Toluenesulfonyl chloride-d4.
-
-
Amination (Nucleophilic Substitution):
-
Action: Treat the sulfonyl chloride with aqueous ammonia (28%) or anhydrous
in THF. -
Reaction:
. -
Validation: The product precipitates; wash with water to remove ammonium chloride.
-
Synthesis Pathway Diagram
Analytical Applications & Validation
Mass Spectrometry (LC-MS/MS)
This compound is the "Gold Standard" Internal Standard (IS) for quantifying sulfonamides in biological matrices (plasma, urine) and environmental water samples.
-
Mechanism: It co-elutes with the native analyte (p-toluenesulfonamide) but is detected in a separate mass channel (+4 m/z).
-
Correction Capability: Because it experiences the exact same ionization suppression or enhancement from the matrix as the analyte, the ratio of Analyte Area/IS Area provides a corrected, linear response.
MRM Transitions (Example):
-
Native Analyte:
(Loss of ) -
IS (d4):
(Loss of ; tropylium ion retains the 4 deuteriums).
Proton NMR Validation
To verify the "d4" status (ensure no non-deuterated impurity):
-
1H-NMR (DMSO-d6):
-
2.40 ppm (Singlet, 3H): Methyl group (
). - 7.30 ppm (Multiplet): ABSENT . The aromatic region should show <1% integration compared to the methyl peak.
-
7.60 ppm (Broad Singlet, 2H): Sulfonamide protons (
).
-
2.40 ppm (Singlet, 3H): Methyl group (
Physicochemical Properties Table[2]
| Property | Value | Relevance |
| Melting Point | 137–140 °C | Identical to non-deuterated; confirms purity.[2] |
| Solubility | DMSO, Methanol, Ethanol | Suitable for preparation of stock solutions (1 mg/mL). |
| pKa | ~10.1 | Weakly acidic |
| LogP | ~0.8 | Low lipophilicity; elutes early in Reverse Phase LC. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6269, p-Toluenesulfonamide. Retrieved from [Link]
-
Splendid Lab. this compound (CAS 1219795-34-2) Structural Data. Retrieved from [Link]
Sources
Technical Guide: Applications of 4-Tolyl-d4-sulfonamide in Drug Metabolism & Bioanalysis
Executive Summary
4-Tolyl-d4-sulfonamide (CAS: 1219795-34-2) is the stable deuterium-labeled isotope of p-toluenesulfonamide (p-TSA).[1][2][3] In drug development, it serves as a critical Internal Standard (IS) for the precise quantification of p-TSA, a compound that functions both as a primary metabolite of sulfonylurea drugs (e.g., Tolbutamide) and as a potentially genotoxic impurity (GTI) in pharmaceutical synthesis.
This guide details the technical application of this compound in LC-MS/MS bioanalysis, metabolic profiling, and impurity control. It provides validated workflows for researchers aiming to eliminate matrix effects and ensure regulatory compliance (ICH M7) during trace analysis.
Molecular Profile & Physicochemical Properties[1][3][4][5][6]
Understanding the isotopic stability and fragmentation pattern of the IS is prerequisite to assay development.
| Property | Specification |
| Chemical Name | 4-Methylbenzene-2,3,5,6-d4-sulfonamide |
| Synonyms | p-Toluenesulfonamide-d4; Tosylamide-d4 |
| CAS Number | 1219795-34-2 |
| Molecular Formula | C₇H₅D₄NO₂S |
| Molecular Weight | 175.24 g/mol (vs. 171.22 for unlabeled) |
| Isotopic Purity | Typically ≥ 98 atom % D |
| Solubility | Soluble in DMSO, Methanol, Acetonitrile |
| pKa | ~10.2 (Sulfonamide NH) |
| LogP | ~0.9 (Lipophilic, suitable for RPLC) |
Core Application: Quantitative Bioanalysis (LC-MS/MS)
The primary utility of this compound is to correct for variability in extraction efficiency and ionization suppression during the quantification of p-TSA in complex biological matrices (plasma, urine) or drug substances.
Mechanism of Action as an Internal Standard
In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts) can suppress the ionization of the analyte. Because this compound co-elutes with p-TSA but has a distinct mass (+4 Da), it experiences the exact same suppression. Quantifying the Area Ratio (Analyte/IS) rather than absolute area normalizes these effects.
Experimental Protocol: Trace Quantification
Objective: Quantify p-TSA in human plasma using this compound as IS.
Step 1: Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
IS Addition: Add 10 µL of This compound working solution (1 µg/mL in MeOH).
-
Rationale: Spiking IS before extraction ensures correction for recovery losses.
-
-
Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN). Vortex for 30s.
-
Centrifugation: Spin at 10,000 x g for 10 min at 4°C.
-
Transfer: Inject 5 µL of the supernatant directly into LC-MS/MS.
Step 2: LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase:
-
Gradient: 10% B to 90% B over 3 minutes.
-
Ionization: ESI Negative Mode (Sulfonamides ionize best as [M-H]⁻).
Step 3: MRM Transitions
Using Multiple Reaction Monitoring (MRM), specific transitions ensure selectivity.
| Analyte | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Collision Energy (eV) | Mechanism |
| p-TSA (Analyte) | 170.0 | 106.0 | 20 | Loss of SO₂ (-64 Da) |
| This compound (IS) | 174.0 | 110.0 | 20 | Loss of SO₂ (Ring retains D4) |
Critical Note: The mass shift of +4 Da is retained in the product ion (106 vs 110), confirming the deuterium atoms are located on the aromatic ring, not the sulfonamide or methyl group (which would be lost or chemically labile).
Application in Drug Metabolism & Impurity Profiling
Metabolic Pathway Tracing
p-TSA is a stable hydrolysis product of sulfonylurea drugs (e.g., Tolbutamide, Glibenclamide) and the antimicrobial agent Chloramine-T.
-
Use Case: When studying the degradation of Tolbutamide in vivo, researchers use this compound to quantify the formation of p-TSA in urine, distinguishing it from oxidative metabolites (hydroxytolbutamide).
Genotoxic Impurity (GTI) Monitoring
p-Toluenesulfonyl chloride is a common reagent in drug synthesis. It hydrolyzes to p-TSA. Regulatory guidelines (ICH M7) require sensitive detection of sulfonamide impurities.
-
Advantage: The d4-IS allows for accurate quantification at ppm levels (LOD < 10 ng/mL) even in the presence of high concentrations of the Active Pharmaceutical Ingredient (API).
Visualizations
Metabolic Formation of p-Toluenesulfonamide
The following diagram illustrates the origin of p-TSA from common precursors and the role of the d4-IS in its quantification.
Figure 1: Analytical workflow showing the convergence of biological/chemical pathways on p-TSA and its quantification using the d4-IS.
LC-MS/MS Method Validation Workflow
A self-validating system for ensuring data integrity.
Figure 2: Step-by-step bioanalytical workflow ensuring the IS tracks the analyte through extraction and ionization.
References
-
Pharmaffiliates. "this compound Product Information." Pharmaffiliates Analytics & Synthetics. Accessed 2024.[4] Link
-
Toronto Research Chemicals. "this compound COA and Spectral Data." TRC Canada. Accessed 2024.[4] Link
-
National Toxicology Program (NTP). "Toxicology and Carcinogenesis Studies of p-Toluenesulfonamide in Rats and Mice." Technical Report Series 563. Link
-
Komatsu, K. et al. "Prediction of in Vivo Drug-Drug Interactions Between Tolbutamide and Various Sulfonamides."[7] Drug Metabolism and Disposition, vol. 28, no.[7] 4, 2000, pp. 475-481.[7] Link
-
Thermo Fisher Scientific. "Accurate and Reliable Quantitation of p-Toluenesulfonates Genotoxic Impurities by HPLC-UV/MS." Application Note 73116. Link
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Prediction of in vivo drug-drug interactions between tolbutamide and various sulfonamides in humans based on in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile and Handling of 4-Tolyl-d4-sulfonamide
[1]
Executive Summary
This compound (p-Toluenesulfonamide-d4) is the stable isotope-labeled analogue of p-toluenesulfonamide.[1] It serves as a critical internal standard (IS) in the quantitative analysis of sulfonamides via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
Precise solubility data for the deuterated variant is sparse in public literature; however, under standard laboratory conditions, its solubility profile mirrors that of its non-deuterated parent compound, p-toluenesulfonamide.[1] This guide synthesizes thermodynamic data, physicochemical properties, and practical protocols to ensure the accurate preparation of stock solutions, minimizing the waste of this high-value reagent.[1]
Key Takeaway: this compound exhibits high solubility in methanol (making it the ideal solvent for primary stock solutions) and limited solubility in water (approx. 3 g/L at 25°C), necessitating careful organic-to-aqueous dilution strategies for working standards.[1]
Physicochemical Framework
The Isotope Equivalence Principle
For solvation thermodynamics, the substitution of Hydrogen-1 with Deuterium (H-2) on the aromatic ring exerts a negligible effect on the bulk solubility interactions (van der Waals and dipole-dipole forces). Therefore, solubility data for the parent compound (p-toluenesulfonamide) is the scientifically accepted proxy for the d4-variant in protocol design.[1]
Property Summary
| Property | Value (Parent/d4 Proxy) | Significance |
| Molecular Weight | 175.24 g/mol (d4) | Used for molarity calculations.[1] |
| pKa | ~10.17 (at 20°C) | Weak acid.[1] Solubility increases significantly at pH > 11.[1] |
| LogP | 0.82 | Lipophilic character; prefers organic solvents.[1] |
| Melting Point | 137–138°C | Solid state stability is high.[1] |
Solubility Dynamics
Solubility Data Comparison
The following data, derived from thermodynamic studies of the parent compound, applies to the d4-analogue.
| Solvent | Solubility (25°C) | Thermodynamic Character | Application |
| Methanol | > 100 g/L (High) | Endothermic (+ΔH) | Primary Stock Solution |
| Water | ~3.16 g/L (Low) | Endothermic (+ΔH) | Mobile Phase / Wash |
| Ethanol | High | Endothermic | Alternative Stock |
| Acetone | High | Endothermic | Alternative Stock |
Technical Insight: The dissolution of p-toluenesulfonamide in methanol is entropy-driven.[1][2] The polar sulfonamide group (
) forms strong hydrogen bonds with methanol, overcoming the lattice energy of the crystal.[1] In water, the hydrophobic toluene ring limits solubility, requiring thermodynamic work to create a cavity in the solvent structure.[1]
pH-Dependent Solubility
As a weak acid (pKa ~10.2), this compound remains non-ionized in neutral and acidic solutions (typical LC-MS mobile phases).[1]
Experimental Protocols
Protocol A: Preparation of Primary Stock Solution (1 mg/mL)
Objective: Create a stable, high-concentration stock in Methanol. Rationale: Methanol is chosen for its high solubility capacity and compatibility with electrospray ionization (ESI) sources.[1]
-
Weighing: Accurately weigh 10.0 mg of this compound into a tared glass weighing boat.
-
Note: Due to the high cost of d4 isotopes, small batch preparation is recommended.
-
-
Transfer: Quantitatively transfer the powder into a 10 mL amber volumetric flask .
-
Solvation: Add approximately 8 mL of HPLC-grade Methanol .
-
Dissolution: Sonicate for 2–5 minutes at room temperature. The solid should dissolve instantly.[1]
-
Volume Adjustment: Dilute to the mark with Methanol. Invert 10 times to mix.
-
Storage: Transfer to amber glass vials with PTFE-lined caps. Store at -20°C. Stability: >6 months.
Protocol B: Preparation of Working Standard (1 µg/mL)
Objective: Dilute stock for use in aqueous mobile phases without precipitation.[1] Rationale: Direct injection of pure methanol plugs can distort chromatographic peak shapes.[1] A 50:50 Methanol:Water mix ensures compatibility.[1]
-
Aliquot: Pipette 100 µL of the Primary Stock Solution (1 mg/mL) into a 100 mL volumetric flask.
-
Diluent Addition: Add 50 mL of Methanol first.
-
Aqueous Addition: Add ~40 mL of Milli-Q Water .
-
Critical: Add water after the methanol is present to prevent local precipitation ("crashing out") of the lipophilic sulfonamide.[1]
-
-
Final Volume: Dilute to volume with water.
-
Mix: Invert thoroughly.
Visualization of Workflows
Diagram 1: Solvation Logic & Solvent Selection
This diagram illustrates the decision-making process for solvent selection based on the chemical interaction required.[1]
Caption: Decision logic for solvent selection based on thermodynamic interactions.
Diagram 2: LC-MS Internal Standard Workflow
This diagram details the standard operating procedure for integrating the d4-standard into an analytical run.
Caption: Workflow for utilizing this compound as an Internal Standard in LC-MS.
References
-
Solubility of p-Toluenesulfonamide in Monosolvents. Journal of Chemical & Engineering Data. (2019). Detailed thermodynamic data on parent compound solubility in methanol vs. water. [1]
-
p-Toluenesulfonamide Physicochemical Properties. PubChem Database. (Accessed 2026).[1][3][4] Comprehensive data on pKa, LogP, and aqueous solubility limits.[1] [1]
-
Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service. (2009). Standard regulatory protocols for sulfonamide stock preparation.
-
This compound Product Data. MedChemExpress. (Accessed 2026).[1][3][4] Specific data on the deuterated variant and its applications.
Technical Guide: Isotopic Enrichment & Application of 4-Tolyl-d4-sulfonamide
Precision Quantitation of Genotoxic Impurities in Pharmaceutical Development
Executive Summary
In the landscape of pharmaceutical trace analysis, 4-Tolyl-d4-sulfonamide (p-Toluenesulfonamide-d4) serves a critical function: it is the definitive Internal Standard (ISTD) for quantifying p-Toluenesulfonamide (p-TSA) , a potentially genotoxic impurity (GTI) often generated during the synthesis of tosylate salt drugs.[1][2]
This guide moves beyond basic product specifications to explore the physics of enrichment, the causality of synthesis, and the analytical rigor required to use this isotope effectively. It is designed for analytical scientists who demand <1% error margins in ppm-level quantitation.
Part 1: The Physics of Enrichment
Why "d4" and Why >99 Atom % D?
The selection of a d4-isotopologue is not arbitrary. It is dictated by the natural isotopic abundance of the analyte (p-TSA) and the resolution of Mass Spectrometry (MS).
-
Mass Shift Logic (+4 Da):
-
Native p-TSA (
) has a monoisotopic mass of 171.035 Da . -
Sulfur-34 (
) has a natural abundance of ~4.2%. This creates a significant "M+2" peak at 173 Da in the native analyte spectrum. -
If a d2-ISTD were used (Mass 173), the native analyte's M+2 isotope would contribute signal to the ISTD channel, causing crosstalk and quantification errors.
-
The d4 shift (Mass 175) moves the ISTD signal safely beyond the M+2 and M+3 isotopic envelope of the native analyte.
-
-
The "d0" Problem (Signal Contribution): The most critical quality attribute of this compound is the absence of undeuterated (d0) species.
-
Scenario: You are quantifying p-TSA at 1 ppm.
-
Risk:[3] If your d4-ISTD contains 1% d0-p-TSA, spiking the ISTD into the sample effectively adds 1% of the target impurity into your sample, leading to a false positive or overestimation.
-
Requirement: High-grade ISTDs must possess >99.5 Atom % D to ensure the d0 contribution is statistically negligible.
-
Part 2: Synthesis & Manufacturing Pathways
To achieve high isotopic enrichment, the synthesis pathway must prevent "scrambling" (H/D exchange). Two primary routes exist, but only one is recommended for high-precision analytical standards.
Route A: De Novo Synthesis (Recommended)
This route builds the molecule from a pre-deuterated precursor (Toluene-d8). Because the Carbon-Deuterium bonds are formed early and are chemically stable, this method yields the highest isotopic purity (>99%).
Route B: H/D Exchange (Not Recommended for ISTD)
Subjecting native p-TSA to
Visualization: De Novo Synthesis Workflow
The following diagram outlines the robust synthesis of this compound from Toluene-d8.
Caption: De Novo synthesis ensures deuterium retention on the aromatic ring by starting with Toluene-d8.
Part 3: Analytical Validation Protocol
Before using the material, you must validate its isotopic distribution. Do not rely solely on the Certificate of Analysis (CoA).
Protocol: Isotopic Distribution Analysis via HRMS
Objective: Determine the exact percentage of d0, d1, d2, d3, and d4 species.
-
Preparation: Dissolve 1 mg of this compound in 10 mL of LC-MS grade Methanol.
-
Instrumentation: Q-TOF or Orbitrap Mass Spectrometer (Resolution > 30,000).
-
Method: Direct infusion or Flow Injection Analysis (FIA).
-
Mode: Negative Electrospray Ionization (ESI-).
-
Target Ion: [M-H]⁻ (m/z 174.05 for d4 species).
-
-
Calculation: Extract ion intensities for:
-
m/z 170.03 (d0)
-
m/z 171.04 (d1)
-
m/z 172.04 (d2)
-
m/z 173.05 (d3)
-
m/z 174.05 (d4)
-
Data Presentation: Acceptance Criteria
| Isotope Species | m/z (ESI-) | Theoretical Abundance | Acceptance Limit (ISTD Grade) |
|---|---|---|---|
| d0 (Native) | 170.03 | 0.00% | < 0.5% (Critical) |
| d3 | 173.05 | < 1.00% | < 5.0% |
| d4 (Target) | 174.05 | > 99.00% | > 98.0% |[1][4][5]
Note: High d3 content is acceptable as it does not interfere with the native analyte, but high d0 is a failure.
Part 4: Application Protocol (LC-MS/MS)
Context: Genotoxic Impurity Quantitation
p-TSA is a precursor to tosylate esters, which are known alkylating agents. Regulatory bodies (EMA/FDA) require monitoring these impurities at ppm levels relative to the drug substance.
Workflow: Internal Standard Spiking
To eliminate matrix effects (ion suppression), the d4-ISTD must be added at the start of sample preparation.
Caption: Spiking d4-ISTD prior to extraction compensates for both recovery losses and ionization suppression.
LC-MS/MS Parameters (MRM Transitions)
-
Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Ionization: ESI Negative Mode.
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
| p-TSA (Native) | 170.0 | 106.0 | -20 | Quantifier |
| p-TSA-d4 (ISTD) | 174.0 | 110.0 | -20 | Reference |
Mechanism: The transition 170 -> 106 corresponds to the loss of
Part 5: Stability & Handling
The Back-Exchange Risk
While Carbon-Deuterium bonds on the aromatic ring are robust, exposure to strong acids at high temperatures can induce H/D scrambling.
-
Storage: Store neat material at -20°C under desiccated conditions.
-
Solution Stability: Stock solutions in Methanol are stable for 12 months at -20°C.
-
Caution: Avoid dissolving in protic solvents (water/methanol) containing strong mineral acids (HCl,
) for prolonged periods (>24 hours) at room temperature, as this may facilitate slow exchange at the ortho positions.
References
-
European Medicines Agency (EMA). "Guideline on the Limits of Genotoxic Impurities."[2] EMA Safety Guidelines. [Link]
-
Teo, E.C., et al. "Synthesis of p-toluenesulfonamide via chlorosulfonation." PrepChem Technical Repository. [Link]
-
Kerr, W.J., et al. "Iridium-Catalyzed C–H Activation and Deuteration of Primary Sulfonamides." ACS Catalysis, 2014. [Link]
-
Scientific Instrument Services. "Isotope Distribution Calculator and Mass Spec Plotter." SIS Web Tools. [Link]
Sources
Methodological & Application
quantitative analysis of sulfonamides using 4-Tolyl-d4-sulfonamide
Application Note & Protocol
Topic: High-Fidelity Quantitative Analysis of Sulfonamides in Complex Matrices Using 4-Tolyl-d4-sulfonamide as a Stable Isotope-Labeled Internal Standard
Audience: Researchers, analytical scientists, and drug development professionals engaged in bioanalysis, food safety, and environmental testing.
Executive Summary & Rationale
Sulfonamides are a class of synthetic antimicrobial compounds widely used in veterinary medicine and, to a lesser extent, in human medicine.[1][2] Their potential for accumulation in food products and the environment necessitates highly accurate and robust quantitative methods to ensure consumer safety and monitor ecological impact.[1][3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its superior sensitivity and selectivity.
However, the accuracy of LC-MS/MS quantification can be compromised by variations during sample preparation and by matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the target analyte.[5][6] The most effective strategy to counteract these variables is the use of a stable isotope-labeled internal standard (SIL-IS) in an isotope dilution mass spectrometry (IDMS) workflow.[7][8]
This application note provides a comprehensive protocol for the quantitative analysis of various sulfonamides using This compound as the internal standard. This deuterated analog is chemically and physically almost identical to the parent sulfonamide structure, ensuring it co-elutes and experiences nearly identical ionization and matrix effects as the target analytes.[7][9] By measuring the ratio of the native analyte to the known concentration of the spiked SIL-IS, the method provides a self-validating system that corrects for procedural losses and signal fluctuations, yielding highly accurate and precise results.[10]
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core of this method relies on the principle that a SIL-IS behaves identically to its native counterpart throughout the entire analytical process. A precise and known amount of this compound is added to every sample, calibrator, and quality control (QC) at the very beginning of the sample preparation workflow.[9]
Because the SIL-IS and the analyte have nearly identical retention times, extraction recoveries, and ionization efficiencies, the ratio of their respective signals measured by the mass spectrometer remains constant, regardless of sample loss or matrix-induced ion suppression. The concentration of the unknown analyte is then determined by comparing this ratio to a calibration curve generated from standards with known analyte concentrations and the same fixed concentration of the SIL-IS.
Caption: Principle of Isotope Dilution using a SIL-IS.
Comprehensive Experimental Protocol
This protocol is optimized for the analysis of sulfonamides in a complex matrix such as milk or plasma. Modifications may be required for other matrices like water or tissue.
Materials and Reagents
-
Solvents: LC-MS grade methanol, acetonitrile, water, and formic acid.
-
Standards: Certified reference standards of target sulfonamides (e.g., Sulfamethazine, Sulfadiazine, Sulfathiazole) and this compound (ISTD).
-
Chemicals: Ammonium hydroxide, zinc sulfate heptahydrate.
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balanced, HLB, 500 mg, 6 mL), 15 mL polypropylene centrifuge tubes.[3]
-
Equipment: Analytical balance, vortex mixer, centrifuge, SPE vacuum manifold, sample evaporator (e.g., nitrogen blowdown), LC-MS/MS system.
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of each sulfonamide standard and the this compound ISTD into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.
-
Intermediate Analyte Mix (10 µg/mL): Combine appropriate volumes of each primary stock solution into a single volumetric flask and dilute with methanol.
-
ISTD Spiking Solution (1 µg/mL): Dilute the primary ISTD stock solution with a 50:50 methanol:water mixture.
-
Calibration Standards (1 - 500 ng/mL): Prepare a series of calibration standards by performing serial dilutions of the Intermediate Analyte Mix into a clean matrix extract (or 5% methanol in water for initial setup). This creates a calibration curve to quantify the analytes.[11]
Sample Preparation: Protein Precipitation & Solid-Phase Extraction (SPE)
This two-step process effectively removes proteins and other interferences.
-
Sample Aliquoting & ISTD Spiking: Transfer 1.0 mL of the sample (e.g., milk, plasma) into a 15 mL centrifuge tube. Add 50 µL of the 1 µg/mL ISTD Spiking Solution to every sample, calibrator, and QC. Vortex for 10 seconds.
-
Protein Precipitation: Add 2.0 mL of acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate proteins.[12]
-
Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: While centrifuging, condition the HLB SPE cartridges by passing 5 mL of methanol followed by 5 mL of LC-MS grade water through each cartridge. Do not allow the cartridges to dry out.[13]
-
Sample Loading: Decant the supernatant from the centrifuged sample and dilute it with 5 mL of water. Load the entire diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the target sulfonamides and the ISTD from the cartridge with 8 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B). Vortex, and transfer to an LC autosampler vial.
Caption: Workflow for Sample Preparation.
LC-MS/MS Instrument Parameters
The following are typical starting parameters and should be optimized for the specific instrument and target analytes.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Setting | Causality & Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.7 µm) | Provides excellent retention and separation for the moderately polar sulfonamides. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier promotes better peak shape and enhances ionization in positive mode. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | An effective organic mobile phase for eluting sulfonamides from a C18 column. |
| Flow Rate | 0.3 mL/min | A standard flow rate for analytical scale columns, balancing speed and separation efficiency. |
| Gradient | 10% B to 95% B over 8 min, hold 2 min, re-equilibrate | A gradient is necessary to elute all sulfonamides with good peak shape and resolve them from matrix components. |
| Column Temp. | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry. |
| Injection Vol. | 5 µL | A small volume minimizes potential column overload and matrix effects. |
Table 2: Tandem Mass Spectrometry (MS/MS) Conditions
| Parameter | Setting | Causality & Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Sulfonamides contain basic amine groups that are readily protonated to form positive ions [M+H]⁺.[4] |
| Capillary Voltage | 3.5 kV | Optimized to ensure efficient generation of gas-phase ions from the electrospray droplets. |
| Source Temp. | 150°C | Helps in the desolvation process without causing thermal degradation of the analytes. |
| Desolvation Temp. | 400°C | High temperature is required to evaporate the solvent from the ESI droplets to release ions into the gas phase.[14] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte. |
Table 3: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale for Product Ion |
|---|---|---|---|
| Sulfamethazine | 279.1 | 186.1 | Corresponds to the stable aminodimethylpyrimidine moiety after cleavage of the S-N bond. |
| Sulfadiazine | 251.1 | 156.1 | Represents the stable sulfanilamide moiety, a common fragment for many sulfonamides.[15] |
| This compound (ISTD) | 176.1 | 96.1 | Corresponds to the deuterated toluene ring after loss of the SO₂NH₂ group. |
| Generic Fragment | [M+H]⁺ | 156.1 | The ion at m/z 156 is a characteristic fragment resulting from the cleavage of the S-N bond, yielding the core sulfanilamide structure.[15] |
| Generic Fragment | [M+H]⁺ | 92.1 | Subsequent loss of SO₂ from the m/z 156 fragment results in the aniline ion at m/z 92.[16] |
Data Analysis & Method Validation
Quantification
-
Integration: Integrate the chromatographic peaks for each target sulfonamide and for the this compound ISTD in all samples.
-
Ratio Calculation: Calculate the Peak Area Ratio (Analyte Area / ISTD Area).
-
Calibration Curve: Plot the Peak Area Ratio against the known concentration of the calibration standards. Perform a linear regression analysis, weighted by 1/x if necessary, to generate a calibration curve. The curve should have a coefficient of determination (R²) > 0.995.[17]
-
Concentration Calculation: Use the equation from the linear regression (y = mx + b) to calculate the concentration of the sulfonamides in the unknown samples based on their measured Peak Area Ratios.
Method Validation Summary
The analytical method must be validated to demonstrate it is fit for its intended purpose, following guidelines such as those from the International Council for Harmonisation (ICH) Q2(R2).[18][19][20]
Table 4: Typical Performance Characteristics for a Validated Sulfonamide Assay
| Validation Parameter | Acceptance Criteria | Example Result |
|---|---|---|
| Linearity (R²) | ≥ 0.99 | 0.998 |
| Range | 1 - 500 ng/mL | 1 - 500 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 95.3 - 104.2%[3][17] |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | < 8.8%[17] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 1.0 ng/mL |
| Specificity | No interfering peaks at the retention time of analytes | Pass |
Conclusion
The use of this compound as a stable isotope-labeled internal standard provides a robust, reliable, and highly accurate method for the quantitative analysis of sulfonamides in complex matrices. The isotope dilution approach intrinsically corrects for variability in sample extraction and matrix-induced ionization effects, which are the most significant challenges in LC-MS/MS-based quantification. This self-validating protocol, when fully implemented and validated, meets the stringent requirements for regulated bioanalysis, food safety testing, and environmental monitoring, ensuring data of the highest integrity.
References
-
Kaufmann, A., & Kaenzig, A. (2005). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Journal of AOAC INTERNATIONAL. [Link]
-
Yazgan, H., & Ozdemir, M. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. [Link]
-
Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc.[Link]
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. [Link]
-
Castiglioni, S., Fanelli, R., & Zuccato, E. (2004). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. PubMed. [Link]
-
Shimadzu Corporation. (2022). Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. YouTube. [Link]
-
LabRulez LCMS. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. LabRulez. [Link]
-
Kowalska, G., Pankiewicz, U., & Kowalski, R. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. [Link]
-
Wang, G., & Li, W. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]
-
Kaufmann, A., & Kaenzig, A. (2005). Quantitative LC/MS-MS determination of sulfonamides and some other antibiotics in honey. PubMed. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]
-
Wang, L., et al. (2024). A Simple and Visual Colorimetric Aptasensor Based on AuNPs for the Rapid Detection of Sulfamethazine in Environmental Samples. MDPI. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
Ezeugo, O. S., Udenze, E. C., & Ofoefule, S. I. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Journal of Global Pharma Technology. [Link]
-
Emery Pharma. (2024). BioAnalysis: Mastering Sample Preparation Techniques to Elevate Your Bioanalytical Assays. YouTube. [Link]
-
Volmer, D. A., & Mansoori, B. (1998). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. ResearchGate. [Link]
-
Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. YouTube. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
Alturas Analytics, Inc. (2023). Bioanalytical Method Development of Lipids, Peptides, and Small Molecules by LC-MS/MS. YouTube. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
Tchekhovskoi, D. V., & Mirokhin, Y. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. PubMed. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Agilent Technologies. (2013). Determination of Sulfonamide Residues in Milk with Agilent Captiva ND Lipids Filtration and LC/MS/MS. Agilent. [Link]
-
SCIEX. (2025). Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. YouTube. [Link]
-
Hamper, B. (2019). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. IRL @ UMSL. [Link]
-
Academia.edu. (n.d.). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Academia.edu. [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Wikipedia. [Link]
-
Van De Velde, E., et al. (2008). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. ResearchGate. [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid [academia.edu]
- 6. researchgate.net [researchgate.net]
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- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. database.ich.org [database.ich.org]
- 20. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Application Note: Preparation of 4-Tolyl-d4-sulfonamide Stock Solution for LC-MS/MS Quantitation
Abstract & Scope
This application note details the protocol for the preparation, storage, and validation of 4-Tolyl-d4-sulfonamide (also known as p-Toluenesulfonamide-d4) stock solutions.[1] This compound serves as a critical Stable Isotope Labeled (SIL) Internal Standard (IS) for the quantitation of sulfonamide-class drugs and environmental contaminants via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
Unlike standard HPLC-UV methods, where internal standards are chosen for retention time similarity, LC-MS/MS relies on SIL-IS to correct for matrix effects (ion suppression/enhancement) and extraction recovery variability.[1] The this compound isotope provides a mass shift of +4 Da, ensuring differentiation from the native analyte while maintaining identical chromatographic behavior.[1]
Physicochemical Profile
Understanding the physical properties of the isotope is a prerequisite for accurate stock preparation.
| Property | Data | Notes |
| Compound Name | This compound | p-Toluenesulfonamide-d4 |
| CAS Number | 1219795-34-2 | Unlabeled CAS: 70-55-3 |
| Chemical Formula | C₇H₅D₄NO₂S | Deuterium labels on the aromatic ring |
| Molecular Weight | 175.24 g/mol | Unlabeled MW: 171.22 g/mol |
| Solubility | Methanol, Acetonitrile, Ethanol | Sparingly soluble in water |
| pKa | ~10.17 | Weakly acidic (sulfonamide N-H) |
| Storage (Solid) | -20°C, Desiccated | Hygroscopic; protect from light |
Critical Control Points (The "Why" Behind the Protocol)
Isotopic Integrity vs. Labile Protons
Expert Insight: It is vital to distinguish between labile and non-labile deuterium.
-
Ring Deuteration (Stable): In this compound, the deuterium atoms are located on the aromatic toluene ring.[1] These are chemically stable and do not exchange with the solvent under standard LC conditions.
-
Sulfonamide Protons (Labile): The protons on the nitrogen (-SO₂NH₂) are acidic (pKa ~10) and will exchange rapidly with protic solvents (water/methanol). Do not rely on N-deuteration for mass differentiation. The +4 Da shift from the ring is the critical parameter.
Solubility & Mobile Phase Compatibility
While sulfonamides are soluble in acetone, Methanol (MeOH) or Acetonitrile (ACN) are preferred for stock preparation because they are standard components of Reverse Phase (RP) mobile phases.[1] Acetone has a high UV cutoff and volatility that can alter concentration during storage.[1]
Prevention of Cross-Talk (Signal Contribution)
A common error in bioanalysis is "IS contribution," where the internal standard contains traces of the native (unlabeled) analyte, or vice versa.
-
Requirement: The isotopic purity should generally be ≥98 atom % D.[1][2]
-
Validation: You must verify that the d4-stock does not produce a signal in the native analyte's MRM (Multiple Reaction Monitoring) channel.
Materials & Equipment
-
Reference Standard: this compound (Isotopic purity ≥98%).[1]
-
Solvent: LC-MS Grade Methanol (MeOH) or Acetonitrile (ACN).[1]
-
Balance: Analytical Microbalance (readability 0.01 mg or better).
-
Vessels: Amber borosilicate glass volumetric flasks (Class A). Note: Amber glass prevents photodegradation, a known risk for sulfonamides.
-
Storage: 2 mL Cryovials (Polypropylene or Amber Glass) with PTFE-lined caps.
Protocol: Stock Solution Preparation
Phase 1: Primary Stock Solution (1.0 mg/mL)
Target Concentration: 1000 µg/mL (free base)[1]
-
Equilibration: Remove the reference standard vial from the freezer and allow it to reach room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial causes condensation, introducing water and weighing errors.
-
Weighing: Accurately weigh 10.0 mg (± 0.1 mg) of this compound into a weighing boat.
-
Best Practice: Use an anti-static gun if the powder is static.[1]
-
-
Transfer: Quantitatively transfer the powder into a 10 mL amber volumetric flask.
-
Dissolution: Add approximately 8 mL of LC-MS Grade Methanol.
-
Action: Sonicate for 5 minutes or until no particulates are visible.
-
Reasoning: Sulfonamides can dissolve slowly; sonication ensures complete solubilization before bringing to volume.[1]
-
-
Volume Adjustment: Dilute to the mark with Methanol. Stopper and invert 10 times.
-
Labeling: Label as "Primary Stock - 4-Tolyl-d4-SA - 1.0 mg/mL" with preparation date and expiration (typically 6 months).
Phase 2: Working Internal Standard (WIS)
Target Concentration: Variable (typically 500 – 1000 ng/mL)
The WIS is the solution used to spike samples during extraction.
-
Dilution: Transfer 100 µL of Primary Stock (1000 µg/mL) into a 100 mL volumetric flask.
-
Diluent Selection:
-
Final Concentration: This yields a 1000 ng/mL (1 µg/mL) solution.
-
Storage: Aliquot into 2 mL cryovials. Store at -20°C .
Workflow Visualization
The following diagram illustrates the preparation and validation logic, ensuring no steps are missed.
Figure 1: Workflow for the gravimetric preparation and validation of the Internal Standard stock solution.
Quality Control & Troubleshooting
Purity Verification (The "Zero Sample")
Before using the stock for sample analysis, you must verify that the d4-IS does not interfere with the quantitation of the non-deuterated analyte.
-
Prepare a "Zero Sample": Blank matrix (e.g., plasma/water) + Internal Standard (at working concentration).[1]
-
Inject: Run the LC-MS/MS method.
-
Monitor: Check the MRM transition for the native (unlabeled) analyte (e.g., m/z 172 → 156).
-
Acceptance Criteria: The signal in the native channel must be < 20% of the LLOQ (Lower Limit of Quantitation) of the native analyte. If it is higher, the isotopic purity of your stock is insufficient, or the concentration is too high.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Precipitation in Stock | Solubility limit reached or cold storage shock.[1] | Sonicate for 10 mins at RT. If persistent, add 10% DMSO (though less ideal for MS).[1] |
| Signal Drift | Evaporation of solvent in storage.[1] | Use cryovials with O-ring seals.[1] Store at -20°C. Weigh flask before/after storage to track loss. |
| RT Shift vs. Analyte | Deuterium isotope effect (rare but possible).[1] | d4-isotopes usually co-elute.[1] If shift > 0.1 min, ensure column equilibration and check mobile phase pH. |
References
-
FDA (U.S. Food and Drug Administration). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for CID 6269, p-Toluenesulfonamide. Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1] (Standard industry reference for Matrix Effects).
-
Wang, S., et al. (2016).[1] Iridium-Catalyzed C–H Activation and Deuteration of Primary Sulfonamides.[1][3] ACS Catalysis.[1][3] Retrieved from [Link][1]
Sources
Application Note: Isotope Dilution Strategies for the Extraction and Quantitation of p-Toluenesulfonamide in Complex Food Matrices
Methodology: Isotope Dilution LC-MS/MS (IDMS) Target Analyte: p-Toluenesulfonamide (p-TSA) Internal Standard: 4-Tolyl-d4-sulfonamide (d4-p-TSA) Matrices: Aquaculture Products (Fish/Shrimp), Meat, and Processed Foods.
Part 1: Introduction & Scientific Context[1]
The Analytical Challenge
p-Toluenesulfonamide (p-TSA) is the primary marker residue for Chloramine-T , a biocide widely used in aquaculture to treat bacterial gill disease and in the food industry as a disinfectant.[1][2][3][4][5] Regulatory agencies (such as the EMA and FDA) enforce strict Maximum Residue Limits (MRLs), typically in the range of 100 µg/kg in edible tissues.
Extracting p-TSA is chemically challenging due to its amphiphilic nature and the complexity of protein-rich and lipid-rich food matrices. Furthermore, Electrospray Ionization (ESI) in mass spectrometry is prone to matrix suppression , where co-eluting compounds stifle the ionization of the target analyte, leading to under-quantification.
The Solution: Isotope Dilution Mass Spectrometry (IDMS)
This protocol utilizes This compound as a surrogate Internal Standard (IS). Because the d4-isotopologue shares nearly identical physicochemical properties (solubility, pKa, retention time) with the target p-TSA but possesses a distinct mass signature (+4 Da), it behaves as a perfect mirror during extraction.
Core Principle: By spiking the sample with d4-p-TSA before extraction, any loss of analyte during the cleanup steps or signal suppression during LC-MS/MS analysis is experienced equally by the IS. The ratio of the target signal to the d4 signal remains constant, ensuring high-accuracy quantitation.
Part 2: Experimental Protocols
A. Reagents and Standards Preparation[7][8][9][10][11][12]
-
Target Standard: p-Toluenesulfonamide (p-TSA) [CAS: 70-55-3]
-
Internal Standard: this compound [CAS: 1219795-37-3] (Deuterium labeled on the aromatic ring).
-
Solvents: LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), Formic Acid, Ammonium Acetate.
-
QuEChERS Salts: 4g MgSO₄, 1g NaCl (or Sodium Acetate for buffered methods).
-
dSPE Cleanup: PSA (Primary Secondary Amine) and C18 sorbent.[6]
Standard Preparation Strategy:
-
Stock Solution (1 mg/mL): Dissolve standards in Methanol.
-
Spiking Solution (IS): Dilute d4-p-TSA to 1.0 µg/mL in MeCN. This will be added to every sample to achieve a final concentration of ~100 µg/kg in the tissue.
B. Protocol 1: Modified QuEChERS (High Throughput)
Best for: Fish fillet, shrimp, lean meat.
Step 1: Homogenization Comminute the sample (semi-frozen) to a fine paste. Weigh 10.0 g (±0.1 g) into a 50 mL FEP or polypropylene centrifuge tube.
Step 2: Internal Standard Spiking (CRITICAL STEP) Add 100 µL of the d4-p-TSA Spiking Solution (1.0 µg/mL) directly to the tissue.
-
Scientific Logic:[4][7][6][8][9] Vortex for 1 minute and let sit for 10 minutes. This allows the d4-IS to permeate the tissue and bind to proteins similarly to the endogenous residue.
Step 3: Extraction Add 10 mL of Acetonitrile containing 1% Acetic Acid . Vortex vigorously for 1 minute.
-
Scientific Logic:[4][7][6][8][9] The acidification protonates the sulfonamide (keeping it neutral) and helps precipitate proteins, improving extraction efficiency into the organic layer.
Step 4: Phase Partitioning Add QuEChERS salts (4g MgSO₄ + 1g NaCl). Shake vigorously by hand for 1 minute. Centrifuge at 4,000 x g for 5 minutes at 4°C.
-
Result: The sample separates into three layers: solids (bottom), aqueous/salt (middle), and Acetonitrile extract (top).
Step 5: Dispersive SPE (dSPE) Cleanup Transfer 5 mL of the supernatant (top layer) to a 15 mL dSPE tube containing:
-
150 mg MgSO₄ (removes residual water)
-
50 mg PSA (removes sugars/fatty acids)
-
50 mg C18 (removes lipids) Vortex for 30 seconds. Centrifuge at 4,000 x g for 5 minutes.
Step 6: Reconstitution Transfer 1 mL of cleaned extract to a vial. Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 1 mL of Mobile Phase A:B (90:10) . Filter through 0.22 µm PTFE filter.
C. Protocol 2: Solid Phase Extraction (SPE)
Best for: Fatty liver, complex processed foods, or when lower LOD is required.
-
Extraction: Homogenize 5g sample + d4-IS spike. Extract with 20 mL Ethyl Acetate. Centrifuge and collect supernatant.
-
Lipid Removal: Evaporate Ethyl Acetate. Redissolve residue in 5 mL Hexane. Add 5 mL Acetonitrile (saturated with hexane). Vortex and keep the Acetonitrile (bottom) layer.
-
SPE Loading: Dilute the Acetonitrile layer with water (to <10% organic). Load onto an HLB (Hydrophilic-Lipophilic Balance) Cartridge (pre-conditioned with MeOH/Water).
-
Wash: Wash with 5 mL 5% Methanol in water. Dry cartridge under vacuum for 5 mins.
-
Elution: Elute d4-IS and p-TSA with 5 mL Methanol. Evaporate and reconstitute.
Part 3: LC-MS/MS Analysis & Validation
Instrument Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH unadjusted or slightly acidic).
-
Mobile Phase B: Acetonitrile (or Methanol).
-
Flow Rate: 0.3 mL/min.
-
Ionization: ESI Negative Mode (p-TSA readily forms [M-H]⁻ ions).
MRM Transitions (Quantitation Table)
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |
| p-TSA | 170.0 [M-H]⁻ | 106.0 (SO₂ loss) | 79.9 (SO₂⁻) | 20 / 35 |
| d4-p-TSA (IS) | 174.0 [M-H]⁻ | 110.0 (SO₂ loss) | 79.9 (SO₂⁻) | 20 / 35 |
Note: The shift of +4 Da in the precursor and the product ion (106 -> 110) confirms the deuterium label is on the toluene ring, which is stable during fragmentation.
Part 4: Visualization of Workflows
Diagram 1: Modified QuEChERS Workflow with Isotope Dilution
This diagram illustrates the critical timing of the Internal Standard addition to ensure self-validation.
Caption: Step-by-step QuEChERS extraction workflow highlighting the critical pre-extraction spiking of the d4-internal standard.
Diagram 2: Extraction Method Decision Tree
Select the correct protocol based on the fat and protein content of your food matrix.
Caption: Decision matrix for selecting between QuEChERS and SPE based on sample lipid content.
Part 5: References
-
European Food Safety Authority (EFSA). (2016). Scientific Opinion on the safety and efficacy of tosylchloramide sodium (Chloramine T) for fish. EFSA Journal. [Link]
-
U.S. Geological Survey (USGS). (2001). Liquid chromatographic determination of para-toluenesulfonamide in edible fillet tissues from three species of fish.[Link]
-
Agilent Technologies. (2014). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Application Note. [Link]
Sources
- 1. Liquid chromatographic determination of para-toluenesulfonamide in edible fillet tissues from three species of fish | U.S. Geological Survey [usgs.gov]
- 2. researchgate.net [researchgate.net]
- 3. Depletion of the chloramine-T marker residue, para-toluenesulfonamide, from skin-on fillet tissue of hybrid striped bass, rainbow trout, and yellow perch | U.S. Geological Survey [usgs.gov]
- 4. scispace.com [scispace.com]
- 5. Liquid chromatographic determination of chloramine-T and its primary degradation product, p-toluenesulfonamide, in water [pubs.usgs.gov]
- 6. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fsis.usda.gov [fsis.usda.gov]
- 8. researchgate.net [researchgate.net]
- 9. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]
High-Precision Quantitation of p-Toluenesulfonamide in Environmental Waters Using 4-Tolyl-d4-sulfonamide
Abstract
This Application Note details a validated protocol for the quantification of p-Toluenesulfonamide (p-TSA) in environmental water matrices (wastewater, surface water, and drinking water) using 4-Tolyl-d4-sulfonamide as a stable isotope-labeled internal standard (SIL-IS). p-TSA, a primary degradation product of the disinfectant Chloramine-T and a common impurity in pharmaceutical synthesis, is a persistent environmental contaminant. This method utilizes Solid Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Negative Electrospray Ionization (ESI-) mode to achieve high sensitivity (LOQ < 10 ng/L) and mitigate matrix effects.
Introduction & Chemical Principle
The Analytical Challenge
p-Toluenesulfonamide (p-TSA) is a small, polar molecule (
The Role of this compound
The use of This compound (p-Toluenesulfonamide-d4) is critical for "Isotope Dilution Quantitation."
-
Matrix Effect Compensation: Environmental waters contain co-eluting organic matter (humic acids) that can suppress or enhance ionization. The d4-analog co-elutes perfectly with the analyte, experiencing the exact same ionization environment.
-
Recovery Correction: Any loss of analyte during the SPE concentration step is mirrored by the internal standard, allowing for automatic correction in the final calculation.
Chemical Structures
-
Target: p-Toluenesulfonamide (
, MW 171.22) -
Internal Standard: this compound (
, MW 175.24)-
Note: The deuterium labeling is typically on the aromatic ring, ensuring stability and distinct mass shift (+4 Da).
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the extraction and quantitation of p-TSA from water samples.
Materials & Reagents
| Component | Specification | Purpose |
| Analyte Standard | p-Toluenesulfonamide (>99%) | Calibration |
| Internal Standard | This compound (>98% isotopic purity) | Quantification & Correction |
| SPE Cartridge | Polymeric HLB (Hydrophilic-Lipophilic Balance), 200mg/6mL | Analyte Extraction |
| Solvents | Methanol, Acetonitrile (LC-MS Grade) | Elution & Mobile Phase |
| Reagent Water | Ultra-pure (Milli-Q, 18.2 MΩ) | Blanks & Mobile Phase |
| Modifiers | Formic Acid (or Acetic Acid), Ammonium Acetate | pH adjustment & Buffer |
Detailed Protocol
Sample Collection & Preservation[1]
-
Collect 500 mL of water in amber glass bottles to prevent photodegradation.
-
Preservation: Store at 4°C. Analyze within 7 days.
-
Filtration: Filter samples through a 0.7 µm Glass Fiber Filter (GFF) to remove suspended solids.
Sample Preparation (Solid Phase Extraction)
Rationale: p-TSA is water-soluble.[1] To retain it on a reversed-phase sorbent (HLB), it must be in its neutral form. Since p-TSA is a weak acid (
-
Internal Standard Spiking:
-
Add 50 µL of this compound working solution (1.0 µg/mL in Methanol) to exactly 500 mL of filtered sample.
-
Final IS Concentration: 100 ng/L.
-
-
pH Adjustment:
-
Acidify the sample to pH 2.5 - 3.0 using dilute Sulfuric Acid (
) or Formic Acid.
-
-
SPE Conditioning:
-
Wash HLB cartridge with 5 mL Methanol.
-
Equilibrate with 5 mL acidified water (pH 3). Do not let the cartridge dry.
-
-
Loading:
-
Pass the sample through the cartridge at a flow rate of ~5-10 mL/min.
-
-
Washing:
-
Wash with 5 mL of 5% Methanol in water (removes salts and highly polar interferences).
-
Dry the cartridge under vacuum for 10-15 minutes (Critical to remove residual water).
-
-
Elution:
-
Elute analytes with 2 x 3 mL Methanol .
-
-
Concentration:
-
Evaporate the eluate to near dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitute in 1.0 mL of Initial Mobile Phase (e.g., 90:10 Water:Methanol).
-
Transfer to an LC vial.
-
LC-MS/MS Analysis
System: Agilent 6400 Series, Sciex Triple Quad, or equivalent.
Chromatography Conditions
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 5mM Ammonium Acetate (pH natural or slightly adjusted to 5-6).
-
Mobile Phase B: Methanol (or Acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-1 min: 10% B (Isocratic hold)
-
1-6 min: Linear ramp to 90% B
-
6-8 min: 90% B (Wash)
-
8.1 min: Return to 10% B (Re-equilibration)
-
Mass Spectrometry Parameters (ESI Negative Mode)
-
Ionization: Electrospray Ionization (ESI) - Negative Polarity.
-
Spray Voltage: -3500 V (Typical).
-
Gas Temp: 300°C.
MRM Transitions Table:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (V) |
| p-Toluenesulfonamide | 170.0 | 106.0 | Quantifier | 20 |
| 170.0 | 77.0 | Qualifier | 35 | |
| This compound | 174.0 | 110.0 | Quantifier | 20 |
Note on Transitions: The transition 170 -> 106 corresponds to the cleavage of the
Data Analysis & Validation
Calculation (Isotope Dilution)
Calculate the concentration of p-TSA (
Where
Quality Control Criteria
-
Linearity:
over the range of 10 - 1000 ng/L. -
Recovery: Absolute recovery of the IS should be 70-120%.[2]
-
Precision: RSD < 15% for replicate injections.
-
Matrix Blanks: Analyze an unspiked reagent water blank to ensure no contamination from the SPE cartridge or solvents.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Sensitivity | Incorrect pH in mobile phase | Ensure Mobile Phase A has Ammonium Acetate to facilitate deprotonation in Negative mode. |
| Poor Retention on SPE | Sample pH too high | Re-check sample acidification. pH must be < 3 to neutralize the sulfonamide. |
| Signal Suppression | Matrix effects | Increase the wash volume during SPE or reduce the sample volume loaded. Rely on the d4-IS to correct this. |
| Peak Tailing | Column interaction | p-TSA can interact with active sites. Use an end-capped C18 column or increase buffer strength. |
References
-
Richter, D. et al. (2007). Quantitative determination of sulfonamides in environmental water samples using liquid chromatography coupled to electrospray tandem mass spectrometry.Chemosphere . Link
-
US EPA. (2007). Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS.EPA-821-R-08-008 . Link
-
Thermo Fisher Scientific. Accurate and Reliable Quantitation of p-Toluenesulfonates Genotoxic Impurities.[3] Application Note 73116.[3] Link
-
Agilent Technologies. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Application Note 5994-2292EN. Link
Sources
Application Note: High-Efficiency Recovery of 4-Tolyl-d4-sulfonamide via Solid Phase Extraction (SPE)
Executive Summary & Scientific Rationale
4-Tolyl-d4-sulfonamide (p-Toluenesulfonamide-d4) is the stable isotope-labeled analog of p-toluenesulfonamide. It serves as a critical Internal Standard (IS) for the quantification of sulfonamide impurities in drug synthesis and environmental monitoring (e.g., EPA Method 1694).
Achieving high recovery of this IS is paramount; if the IS is lost during extraction, the quantification of the target analyte becomes invalid due to inaccurate correction of matrix effects.
Physicochemical Drivers of Extraction
To design a robust protocol, we must exploit the physicochemical properties of the molecule:
-
Hydrophobicity (LogP ~0.82): The tolyl ring provides a hydrophobic handle, making Reversed-Phase (RP) extraction the primary mechanism.
-
Acidity (pKa ~10.2): The sulfonamide group is a weak acid. At neutral or acidic pH (pH < 8), the molecule remains protonated (neutral), maximizing its retention on hydrophobic sorbents. At high pH (>10), it deprotonates to an anion, risking breakthrough on standard RP phases.
-
Sorbent Selection: A Polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent is superior to silica-based C18. The N-vinylpyrrolidone/divinylbenzene copolymer of HLB prevents "dewetting" and retains the moderately polar sulfonamide moiety better than standard C18.
Method Development Strategy
Sorbent Selection Guide
| Sorbent Type | Suitability | Mechanism | Recommendation |
| Polymeric HLB | High | Hydrophobic Interaction + Polar Retention | Primary Choice. Robust retention of neutral species; water-wettable. |
| Silica C18 | Medium | Hydrophobic Interaction | Risk of dewetting; lower retention of polar sulfonamide head group. |
| Mixed-Mode Anion Exchange (MAX) | Low | Ion Exchange | Not recommended. Analyte only ionizes at pH >10, where silica stability is poor and matrix interferences are high. |
Critical Control Points
-
Sample pH: Maintain Sample pH between 2.0 and 7.0. Do not alkalinize the sample before loading, as the analyte will ionize and pass through the hydrophobic retention mechanism.
-
Wash Solvent Strength: The wash step must remove salts and proteins without disrupting the hydrophobic interaction. A 5% Methanol solution is the thermodynamic "sweet spot"—strong enough to wash but too weak to elute the tolyl ring.
Detailed Experimental Protocol
Materials Required[1][2][3][4][5][6][7][8]
-
Analyte: this compound (IS).
-
Cartridge: Polymeric HLB (e.g., Waters Oasis HLB or Agilent Bond Elut HLB), 60 mg / 3 mL.
-
Solvents: LC-MS grade Methanol (MeOH), Water, Formic Acid.
Step-by-Step Workflow
Step 1: Sample Pre-Treatment [1]
-
Plasma/Milk: Precipitate proteins with 1% Formic Acid in water (1:3 v/v). Centrifuge at 10,000 rpm for 10 mins. Collect supernatant.
-
Water (Environmental): Adjust pH to 3.0 using dilute HCl or Formic Acid. Filter through 0.45 µm glass fiber filter if particulates are present.
-
Spiking: Add this compound IS to the pre-treated sample before loading to correct for recovery losses.
Step 2: SPE Cartridge Processing
-
Conditioning:
-
Add 3 mL Methanol . (Activates the hydrophobic ligands).
-
Add 3 mL Water . (Equilibrates the phase; do not let the cartridge dry out).
-
-
Loading:
-
Load pre-treated sample at a flow rate of 1-2 mL/min .
-
Rationale: Slow flow allows sufficient time for the tolyl tail to interact with the divinylbenzene polymer.
-
-
Washing:
-
Add 3 mL of 5% Methanol in Water .
-
Rationale: Removes salts and highly polar interferences. The 5% organic content ensures the sorbent remains wetted without eluting the target.
-
Drying: Apply full vacuum for 5 minutes. (Critical to remove residual water which interferes with LC-MS reconstitution).
-
-
Elution:
-
Add 3 mL of 100% Methanol .
-
Rationale: The non-polar solvent disrupts the hydrophobic bond, releasing the neutral sulfonamide.
-
-
Post-Processing:
-
Evaporate eluate to dryness under Nitrogen at 40°C.[2]
-
Reconstitute in Mobile Phase (e.g., 90:10 Water:MeOH + 0.1% Formic Acid).
-
Visual Workflow (DOT Diagram)
Caption: Optimized Polymeric HLB extraction workflow for this compound ensuring neutral-state retention.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Recovery (< 60%) | pH too high (> 8.0) | The analyte is deprotonating (pKa ~10.2) and becoming ionic. Acidify sample to pH 3-4. |
| Breakthrough during Load | Flow rate too fast | Reduce load speed to 1 mL/min to improve mass transfer kinetics. |
| Dirty Extract (Matrix Effects) | Insufficient Wash | Increase Wash solvent strength to 10% MeOH (verify no analyte loss) or use Oasis PRiME HLB for lipid removal. |
| Variable Retention Times | Incomplete Drying | Ensure full vacuum drying (5-10 min) before elution to prevent water from altering the reconstitution solvent composition. |
References
-
U.S. Environmental Protection Agency (EPA). (2007).[3][4][5] Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS.[5] (Refer to Section 12 for HLB SPE procedures).
-
[Link]
-
-
Waters Corporation. (2023). Oasis HLB Cartridges and Plates Care & Use Manual. (Detailed mechanism of N-vinylpyrrolidone retention).
-
[Link]
-
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6269, p-Toluenesulfonamide.
-
[Link]
-
-
Agilent Technologies. (2016). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
-
[Link]
-
Sources
- 1. Quantitative analysis of twelve sulfonamides in honey after acidic hydrolysis by high-performance liquid chromatography with post-column derivatization and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. weber.hu [weber.hu]
- 4. agilent.com [agilent.com]
- 5. epa.gov [epa.gov]
Precision Quantitation of p-Toluenesulfonamide Impurities via LC-MS/MS
A Guide to Response Factor Calculation using 4-Tolyl-d4-sulfonamide
Abstract
This Application Note details the protocol for the accurate quantitation of p-Toluenesulfonamide (p-TSA) , a common process impurity and degradation product in pharmaceutical synthesis, using its stable isotope-labeled analog, This compound , as an Internal Standard (IS). We explore the theoretical and practical application of Response Factors (RF) and Relative Response Factors (RRF) to correct for ionization suppression and matrix effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Necessity of Stable Isotope Correction
In trace analysis of pharmaceutical impurities, LC-MS/MS offers superior sensitivity but suffers from a critical vulnerability: Matrix Effects . Co-eluting components can suppress or enhance ionization efficiency, rendering external calibration inaccurate.
This compound (CAS: 1219795-34-2) is the ideal Internal Standard for this workflow. Because it is chemically identical to the analyte but mass-shifted by +4 Da, it co-elutes with p-Toluenesulfonamide, experiencing the exact same matrix effects at the exact same moment. By calculating the response ratio, we mathematically cancel out these errors.
Scope of Application:
-
Analyte: p-Toluenesulfonamide (MW 171.22)
-
Internal Standard: this compound (MW 175.24)[1]
-
Technique: LC-ESI-MS/MS (Negative Mode)
Theoretical Framework: Response Factors
To quantify an unknown, we must first establish the relationship between the instrument's signal (Area) and the actual amount of substance (Concentration).[2][3][4]
2.1 Response Factor (RF)
The Response Factor is the sensitivity of the instrument to a specific compound.
2.2 Relative Response Factor (RRF)
The RRF normalizes the analyte's response against the internal standard's response. This value is typically constant across a linear range, even if absolute instrument sensitivity drifts.
Why this works: If matrix suppression reduces the Analyte signal by 20%, it also reduces the IS signal by 20%. The ratio remains unchanged.[5]
Experimental Protocol
3.1 Reagents and Materials
-
Analyte Standard: p-Toluenesulfonamide (>99% purity).
-
Internal Standard: this compound (>98% isotopic purity).
-
Solvents: LC-MS Grade Methanol, Acetonitrile, Water, Ammonium Acetate.[6]
3.2 Stock Solution Preparation
Critical Step: Accurate weighing is the foundation of the RRF calculation.
-
Analyte Stock (1 mg/mL): Weigh 10.0 mg of p-Toluenesulfonamide into a 10 mL volumetric flask. Dissolve in Methanol.[7][8]
-
IS Stock (1 mg/mL): Weigh 10.0 mg of this compound into a 10 mL volumetric flask. Dissolve in Methanol.[7][8]
-
IS Working Solution (IS-WS): Dilute IS Stock to a constant concentration (e.g., 1 µg/mL) in 50:50 Methanol:Water. This will be spiked into every sample and standard.
3.3 Calibration Curve Preparation
Prepare a 6-point calibration curve. Spike the same volume of IS Working Solution into every level.
| Standard Level | Analyte Conc.[3][9][10][11] (ng/mL) | IS Conc.[12] (ng/mL) | Matrix |
| Std 1 | 10 | 100 | Solvent/Matrix |
| Std 2 | 50 | 100 | Solvent/Matrix |
| Std 3 | 100 | 100 | Solvent/Matrix |
| Std 4 | 500 | 100 | Solvent/Matrix |
| Std 5 | 1000 | 100 | Solvent/Matrix |
| Std 6 | 2000 | 100 | Solvent/Matrix |
3.4 LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH adjusted to ~9 for negative mode stability if necessary, though neutral is often sufficient).
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
Transitions (MRM):
-
Analyte: 170.0
106.0 (Loss of ) -
IS (d4): 174.0
110.0 (Loss of )
-
Workflow Visualization
The following diagram illustrates the logical flow from sample preparation to data processing.
Figure 1: Experimental workflow for Internal Standard-based quantitation.
Calculation & Data Analysis
Step 1: Calculate RRF for Each Standard
Using the data from your calibration curve, calculate the RRF for each level.
Example Data (Standard 3):
-
Analyte Conc: 100 ng/mL | Area: 50,000
-
IS Conc: 100 ng/mL | Area: 52,000
Note: Ideally, the RRF should be constant across all concentration levels. Calculate the Mean RRF for the curve.
Step 2: Quantify Unknown Sample
For an unknown sample spiked with the same amount of IS:
-
Unknown Sample Area: 120,000
-
IS Area in Sample: 48,000 (Note: Lower than standard due to matrix suppression)
-
IS Conc (Constant): 100 ng/mL
-
Mean RRF: 0.9615
Validation & Quality Control (FDA/EMA Guidelines)
To ensure scientific integrity, your method must adhere to Bioanalytical Method Validation (BMV) guidelines [1].
-
Linearity: The calibration curve (Analyte/IS Area Ratio vs. Concentration) must have an
. -
IS Response Monitoring: According to FDA guidance, monitor the IS peak area across the entire run. A variation >50% compared to the mean IS response in standards may indicate severe matrix effects or injection errors [2].
-
Cross-Talk (Blank Check): Inject a blank containing only the IS. Check for signal in the Analyte channel. This compound is +4 Da, which is robust, but isotopic impurity (d0 presence in d4 stock) can cause false positives. Ensure d0 contribution is <20% of the LLOQ [3].
Troubleshooting Common Issues
-
Drifting RRF: If RRF varies significantly across the concentration range, the detector may be saturating. Dilute samples or use a non-linear regression (e.g., quadratic) if justified.
-
Low IS Recovery: If IS area in samples is <10% of standards, matrix suppression is too high. Improve extraction (SPE/Liquid-Liquid) or switch to a different column chemistry.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][14]
-
U.S. Food and Drug Administration (FDA). (2019).[15] Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. enfanos.com [enfanos.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. molnar-institute.com [molnar-institute.com]
- 8. rjptonline.org [rjptonline.org]
- 9. fsis.usda.gov [fsis.usda.gov]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. ijirset.com [ijirset.com]
- 14. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
Troubleshooting & Optimization
preventing deuterium exchange in 4-Tolyl-d4-sulfonamide solutions
A-Level Guide to Preventing Deuterium Exchange in Solutions
Welcome to the technical support center for 4-Tolyl-d4-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the isotopic integrity of this standard. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are both accurate and reproducible.
The isotopic purity of deuterated internal standards is paramount for the accuracy of quantitative analyses, particularly in mass spectrometry-based assays.[1][2][3] The substitution of hydrogen with deuterium (²H or D) offers a mass shift that allows for clear differentiation from the unlabeled analyte.[4] However, under certain conditions, the deuterium atoms on this compound can exchange with hydrogen atoms from the surrounding environment (e.g., solvents, reagents), compromising the standard's purity and leading to inaccurate quantification. This guide provides a comprehensive overview of the mechanisms of deuterium exchange and practical steps to prevent it.
Understanding the Mechanism of Deuterium Exchange
Deuterium exchange is a chemical reaction where a deuterium atom is replaced by a hydrogen atom (protium).[5] In this compound, there are two primary sites susceptible to this exchange: the aromatic ring and the sulfonamide nitrogen.
-
Aromatic Ring (C-D bonds): The four deuterium atoms on the tolyl ring are generally stable. However, under acidic conditions, the aromatic ring can be protonated (or deuterated), leading to an electrophilic aromatic substitution reaction where deuterium is exchanged for a proton.[6] This process is generally slow but can be accelerated by strong acids and elevated temperatures.
-
Sulfonamide Nitrogen (N-H/N-D bond): While the primary deuteration in this molecule is on the aromatic ring, it's crucial to consider the hydrogens on the sulfonamide nitrogen (-SO₂NH₂). These protons are acidic and readily exchange with deuterium from a deuterated solvent or vice-versa with protons from a protic solvent. This exchange is typically very fast. While this compound refers to deuteration on the ring, awareness of the labile nature of the N-H protons is critical when working in deuterated solvents for applications like NMR.
Below is a diagram illustrating the potential sites of exchange.
Caption: Troubleshooting workflow for loss of isotopic purity.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol is designed to minimize the risk of deuterium exchange during solution preparation.
Materials:
-
This compound (solid)
-
Anhydrous acetonitrile (ACN)
-
Calibrated balance
-
Volumetric flasks (Class A)
-
Gas-tight syringes
-
Amber glass vials with PTFE-lined caps
Procedure for 1 mg/mL Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Accurately weigh the desired amount of the solid (e.g., 10 mg) into a volumetric flask (e.g., 10 mL).
-
Add a small amount of anhydrous ACN to dissolve the solid.
-
Once fully dissolved, bring the solution to the final volume with anhydrous ACN.
-
Cap the flask and invert several times to ensure homogeneity.
-
Aliquot the stock solution into smaller amber glass vials for storage at -20°C or below. This prevents repeated freeze-thaw cycles of the main stock.
Procedure for Working Solutions:
-
Prepare working solutions by diluting the stock solution with the appropriate solvent immediately before use.
-
If the final solvent is aqueous, use the prepared solution promptly and discard any unused portion.
Protocol 2: Verifying Isotopic Purity via LC-MS
This protocol provides a quick method to check for deuterium loss.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Liquid chromatography system
Procedure:
-
Prepare a solution of your this compound standard at a suitable concentration for MS detection (e.g., 1 µg/mL).
-
Inject the solution into the LC-MS system. A direct infusion may also be performed.
-
Acquire a full scan mass spectrum in the appropriate ionization mode (positive or negative).
-
Examine the isotopic distribution of the molecular ion. For this compound (C₇H₅D₄NO₂S), the expected monoisotopic mass is approximately 175.06.
-
Look for the presence of ions at M-1 (loss of one deuterium), M-2 (loss of two deuteriums), etc. The relative intensities of these peaks compared to the main M peak will indicate the extent of back-exchange. A high-purity standard should have minimal signals for these lower mass ions.
References
-
(No author provided). Propose a mechanism to explain the fact that deuterium (D, ^2H) slowly replaces hydrogen (^1H) in the aromatic ring when benzene is treated with D_2SO_4. Homework.Study.com. Retrieved from [Link]
- Chalmers, M. J., Pascal, B. D., Willis, S., & Zhang, J. (2011). Methods for the Analysis of High Precision Differential Hydrogen Deuterium Exchange Data. International Journal of Mass Spectrometry, 302(1-3), 59–68.
- Engen, J. R. (2009). Practical Methods for Deuterium Exchange/Mass Spectrometry. Methods in Enzymology, 463, 647–669.
- Sapińska, D., Adamek, E., Masternak, E., Zielińska-Danch, W., & Baran, W. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics, 10(11), 655.
- Konermann, L., Pan, J., & Liu, Y. H. (2011). Hydrogen/deuterium exchange mass spectrometry for the masses. Chemical Society Reviews, 40(3), 1224–1234.
- Zhang, J., & Li, W. (2010). Deuterium exchange and mass spectrometry reveal the interaction differences of two synthetic modulators of RXRα LBD. Protein Science, 19(5), 968–976.
-
National Cancer Institute. (2019). Hydrogen/Deuterium Exchange (HDX): Structural Mass Spectrometry. Retrieved from [Link]
- Scholz, T., et al. (2021). Selective hydrogen isotope exchange on sulfonamides, sulfilimides and sulfoximines by electrochemically generated bases. Organic & Biomolecular Chemistry, 19(31), 6826-6830.
- Sawama, Y., et al. (2024). Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery. ChemMedChem, 19(16), e202400201.
-
Sawama, Y., et al. (2024). Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery. PubMed. Retrieved from [Link]
- Kerr, W. J., et al. (2019). Iridium-Catalyzed C–H Activation and Deuteration of Primary Sulfonamides: An Experimental and Computational Study.
- Masson, G. R., et al. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews, 121(17), 10850-10919.
-
Sawama, Y., et al. (2024). Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Deuterium. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]
- Büttner, D., & Büttner, H. (1980). pH dependency in uptake of sulfonamides by bacteria. Chemotherapy, 26(3), 153-163.
-
Chalmers, M. J., et al. (2011). Methods for the Analysis of High Precision Differential Hydrogen Deuterium Exchange Data. PMC. Retrieved from [Link]
- Beller, M., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6634-6718.
- Gärtner, D., et al. (2007). H/D Exchange at Aromatic and Heteroaromatic Hydrocarbons Using D2O as the Deuterium Source and Ruthenium Dihydrogen Complexes as Catalysts.
- Li, W., & Zhang, J. (2014). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Bioanalysis, 6(1), 5-7.
-
Marcsisin, E. J., & Engen, J. R. (2010). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. PMC. Retrieved from [Link]
- Li, Y., et al. (2023). Aromatic ring favorable and efficient H–D exchange reaction catalyzed by Pt/C.
-
ResolveMass Laboratories Inc. (2024). Deuterated Polymers: Complete Guide. Retrieved from [Link]
- Li, H., et al. (2022). Impact of H/D isotopic effects on the physical properties of materials. Materials Chemistry Frontiers, 6(1), 11-28.
- De-Andrade, R. M., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(6), 6344-6433.
- Landvatter, S. W. (2013).
-
Cambridge Isotope Laboratories, Inc. (n.d.). Deuterated Solvents, Reagents & Accessories. Retrieved from [Link]
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
- Szymańska, E., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2969.
-
Wagle, D. V., et al. (2019). The Influence of Deuterium Isotope Effects on Structural Rearrangements, Ensemble Equilibria, and Hydrogen Bonding in Protic Ionic Liquids. ResearchGate. Retrieved from [Link]
- Bryan, M. C., et al. (2021). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. ACS Medicinal Chemistry Letters, 12(12), 1834-1844.
- D'Amico, F., et al. (2021).
-
The Proteomics Power Hour. (2022). HDX-MS (Hydrogen Deuterium eXchange - Mass Spectrometry) –fundamentals. Retrieved from [Link]
-
Krusvar. (2019). SIDA issue. Chromatography Forum. Retrieved from [Link]
- D'Erasmo, M. P., & Paolucci, F. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Future Medicinal Chemistry, 15(11), 939-956.
- Hasenour, C. M., & Goedeke, L. (2021). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. Journal of Biological Chemistry, 297(1), 100808.
- Re-Poppi, N., & Zeraik, M. L. (2010). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 99(11), 4645-4655.
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterium - Wikipedia [en.wikipedia.org]
- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 6. homework.study.com [homework.study.com]
troubleshooting low recovery of 4-Tolyl-d4-sulfonamide in serum
To: Research Team From: Senior Application Scientist, Technical Support Subject: Troubleshooting Low Recovery of 4-Tolyl-d4-sulfonamide in Serum
Executive Summary & Molecule Profile
You are encountering low recovery of This compound (d4-PTS) in serum matrices.[1][2] As a deuterated internal standard (IS), d4-PTS is critical for normalizing extraction variability and ionization efficiency.[1][2] Low recovery of the IS compromises the quantification of the target analyte (likely p-toluenesulfonamide or related sulfonamides) by reducing sensitivity and introducing quantitation bias.[1]
Molecule Profile: 4-Tolylsulfonamide (PTS) [1][2]
-
Protein Binding : Moderate to High (Sulfonamides bind to serum albumin).[1][2]
-
Solubility : Low in water (0.32 g/100 mL), soluble in polar organic solvents (DMSO, Methanol).[1][2]
The Core Problem: Low recovery is typically caused by one of two distinct mechanisms:
-
Extraction Loss: The molecule is physically not being removed from the serum (protein binding) or is lost during processing (adsorption/degradation).[2]
-
Signal Suppression (Matrix Effect): The molecule is extracted, but co-eluting matrix components (phospholipids) suppress its ionization in the MS source.[1][2]
Diagnostic Workflow
Before altering your protocol, you must distinguish between Extraction Loss and Matrix Suppression .[1][2] Use the following decision tree to isolate the root cause.
Figure 1: Diagnostic logic flow to distinguish between ion suppression and physical extraction loss.[1][2]
Troubleshooting Guides & FAQs
Category A: Extraction Efficiency (Physical Loss)
Q: I am using Protein Precipitation (PPT) with Methanol. Why is my recovery low? A: While simple, PPT often traps sulfonamides within the precipitated protein pellet.[1] Sulfonamides bind reversibly to albumin.[2] If the protein is precipitated too rapidly without disrupting this bond, the drug coprecipitates.[1]
-
The Fix: Acidify the serum before adding the organic solvent. Add 2% Formic Acid to the serum to lower the pH. This disrupts the protein-drug binding and ensures the sulfonamide remains in the supernatant.[1]
Q: I am using Liquid-Liquid Extraction (LLE) with Hexane, but recovery is near zero. A: Hexane is too non-polar.[1][2] With a logP of 0.8, this compound is not lipophilic enough to partition efficiently into hexane.[1][2]
-
The Fix: Switch to Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) .[1][2] These solvents have higher polarity and are excellent for extracting sulfonamides.[2] Ensure the aqueous phase is acidified (pH 3-4) to suppress ionization of the sulfonamide nitrogen (though pKa is high, acidification ensures it is neutral).[1][2]
Q: I observed losses during the evaporation step. Is the compound volatile? A: No, p-Toluenesulfonamide has a boiling point >200°C. It is not volatile.[1][2] However, "apparent" loss during evaporation often occurs due to adsorption to the glass tube walls when the sample goes to dryness.[1]
-
The Fix: Do not evaporate to complete dryness. Stop when ~10-20 µL remains, or add a "keeper" solvent (e.g., 10 µL DMSO or ethylene glycol) before evaporation to prevent the analyte from sticking to the glass.[1][2]
Category B: Matrix Effects (Signal Suppression)[1][2]
Q: My extraction recovery looks good (pre-spike vs. post-spike), but the absolute signal is 10x lower than the neat standard. A: This is classic Ion Suppression . Phospholipids (glycerophosphocholines) from serum elute late in the chromatogram and can suppress the ionization of co-eluting compounds.
-
The Fix:
-
Chromatography: Check if the IS elutes in the "phospholipid wash" region (usually high organic).[2] Adjust the gradient to separate the IS from the phospholipid dump.
-
Cleanup: Protein Precipitation is insufficient for removing phospholipids.[1][2] Switch to Supported Liquid Extraction (SLE) or Phospholipid Removal Plates (e.g., Ostro, HybridSPE).[1][2]
-
Optimized Experimental Protocols
Based on the chemical properties of this compound, the following two protocols provide the highest reliability.
Protocol A: Liquid-Liquid Extraction (Recommended for Sensitivity)
Best for minimizing matrix effects and concentrating the sample.[1]
-
Sample Prep: Aliquot 200 µL Serum into a glass tube.
-
IS Addition: Add 10 µL of this compound working solution. Vortex 10s.
-
Acidification: Add 200 µL of 0.1% Formic Acid in water. Vortex. Rationale: Disrupts protein binding.[2]
-
Extraction: Add 1.0 mL Ethyl Acetate .
-
Agitation: Shake/Vortex vigorously for 10 minutes. Centrifuge at 4000 x g for 5 minutes.
-
Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate under Nitrogen at 40°C. Do not over-dry.
-
Reconstitution: Reconstitute in 100 µL Mobile Phase Initial Conditions (e.g., 90:10 Water:MeOH + 0.1% FA).
Protocol B: Solid Phase Extraction (SPE)
Best for high-throughput and automation.[1][2]
-
Cartridge: Hydrophilic-Lipophilic Balanced (HLB) (e.g., Oasis HLB or Strata-X), 30 mg.[1][2]
-
Condition: 1 mL Methanol, then 1 mL Water.
-
Load: 200 µL Serum + 200 µL 2% Formic Acid (Pre-mixed).
-
Wash: 1 mL 5% Methanol in Water.[1][2] Rationale: Removes salts and proteins; sulfonamide stays on sorbent.
-
Elute: 1 mL Methanol.
-
Post-Processing: Evaporate and reconstitute as above.
Data Reference Tables
Table 1: Solvent Selection Guide for 4-Tolylsulfonamide Extraction
| Solvent | Polarity | Extraction Efficiency (Est.) | Matrix Cleanliness | Recommendation |
| Hexane | Non-polar | < 5% (Poor) | Excellent | Avoid |
| Dichloromethane | Moderate | 60-70% | Good | Acceptable |
| Ethyl Acetate | Moderate | > 90% | Moderate | Recommended |
| Acetonitrile (PPT) | Polar | > 95% | Poor (High Suppression) | Use with cleanup |
Table 2: Expected Recovery Metrics
| Parameter | Acceptable Range | Critical Failure Limit |
| Absolute Recovery | 70% - 110% | < 50% |
| Matrix Factor | 0.85 - 1.15 | < 0.70 (Suppression) |
| Precision (CV) | < 15% | > 20% |
References
-
PubChem. (2025).[1][2][3] p-Toluenesulfonamide | C7H9NO2S.[1][2][4][5] National Library of Medicine.[2] Available at: [Link][1][2]
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. CLG-SUL.05. Available at: [Link][1][2][6]
Sources
- 1. p-Toluenesulfonamide | 70-55-3 [chemicalbook.com]
- 2. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. p-Toluenesulfonamide, N,N-diethyl- | C11H17NO2S | CID 69539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Compound: P-TOLUENESULFONAMIDE (CHEMBL574) - ChEMBL [ebi.ac.uk]
- 5. echemi.com [echemi.com]
- 6. fsis.usda.gov [fsis.usda.gov]
storage stability of 4-Tolyl-d4-sulfonamide in acetonitrile
Technical Support Center: Stability & Handling Guide Topic: Storage Stability of 4-Tolyl-d4-sulfonamide in Acetonitrile Reference ID: TSC-2025-IS-D4
Executive Summary
This compound (also known as p-Toluenesulfonamide-d4) is a stable isotope-labeled internal standard (SIL-IS) primarily used in LC-MS/MS quantitation.[1][2][3] Its deuterium labeling occurs on the aromatic ring (C-D bonds), rendering it chemically robust against back-exchange under standard neutral conditions.[2]
When stored in acetonitrile (ACN) , the primary stability risks are solvent evaporation (concentration drift) and photolytic degradation , rather than intrinsic chemical instability or deuterium loss.
Part 1: Stability Matrix & Storage Conditions
The following data summarizes the recommended storage parameters to maintain >99% isotopic purity and concentration accuracy.
| Form | Temperature | Container Type | Stability Estimate | Critical Risk Factor |
| Solid (Neat) | 2–8°C (Refrigerator) | Amber Glass | > 2 Years | Hygroscopicity (Moisture absorption) |
| Stock Solution (High Conc.) | -20°C (Freezer) | Amber Glass (PTFE-lined cap) | 6–12 Months | Solvent Evaporation |
| Working Solution (Low Conc.) | 4°C (Short-term) | Amber Glass | 1–2 Weeks | Adsorption to container walls |
| In-Vial (Autosampler) | Ambient (20–25°C) | Clear/Amber Glass | < 48 Hours | Photolysis / Evaporation |
Technical Note: Acetonitrile has a high vapor pressure (approx.[2] 9.7 kPa at 20°C).[2] Even at -20°C, imperfect seals can lead to slow solvent loss, artificially increasing the concentration of your internal standard over months.[2]
Part 2: Troubleshooting Guide (Q&A)
Q1: I am observing a gradual increase in the peak area of my Internal Standard (IS) over several weeks of storage. Is the compound degrading?
Diagnosis: No, this is likely a concentration drift due to solvent evaporation.[2] Explanation: this compound is chemically stable in ACN.[2] If the vial cap is not perfectly gas-tight (e.g., a punctured septum or a plastic snap-cap), ACN evaporates, concentrating the remaining solution.[2] Solution:
-
Immediate: Remake the stock solution if the volume loss is visible (>5%).
-
Prevention: Store long-term stocks in vials with phenolic caps and PTFE/silicone liners .[2] Parafilm is not a sufficient barrier for volatile organic solvents like ACN over long periods.[2]
Q2: Will the deuterium atoms on this compound exchange with hydrogen if my Acetonitrile contains water?
Diagnosis: No, the risk is negligible for this specific isotopologue. Explanation: The "d4" designation implies deuteration on the aromatic ring (C-D bonds). Aromatic C-D bonds are extremely stable and require strong acid catalysis (e.g., trifluoroacetic acid) or metal catalysts to undergo H/D exchange [1].
-
Note: The sulfonamide nitrogen protons (
) are not deuterated in the standard "d4" product.[2] These amide protons will rapidly exchange with any water in the mobile phase, but this does not affect the M+4 mass shift used for quantitation.
Q3: My IS signal is significantly lower than expected in the first few injections. Is it precipitating?
Diagnosis: This is likely surface adsorption (non-specific binding).[2] Explanation: Sulfonamides possess polar moieties.[2] If stored in polypropylene (PP) or low-density polyethylene (LDPE) tubes, the compound can adsorb to the plastic walls, depleting the solution concentration. Solution:
-
Always use Class A borosilicate glass vials.[2]
-
If plastic is unavoidable, use "Low-Bind" polypropylene, but validate recovery first.[2]
Q4: Can I expose the solution to laboratory light?
Diagnosis: Limit exposure. Explanation: While p-toluenesulfonamide is not extremely photosensitive, aromatic sulfonamides can undergo slow photolytic degradation or discoloration upon extended exposure to UV/visible light [2].[2] Solution: Use amber glass vials for all storage.[2] If amber vials are unavailable, wrap clear vials in aluminum foil.
Part 3: Master Stock Preparation Protocol
Objective: Create a stable 1.0 mg/mL Master Stock Solution.
Materials:
-
This compound (Solid, >98% isotopic purity).[2]
-
LC-MS Grade Acetonitrile.[2]
-
10 mL Amber Volumetric Flask (Class A).[2]
Procedure:
-
Equilibration: Allow the solid vial to reach room temperature before opening to prevent water condensation (p-toluenesulfonamide is slightly hygroscopic).
-
Weighing: Weigh 10.0 mg (± 0.1 mg) of the solid directly into a weighing boat or small glass funnel.
-
Critical: Do not use plastic spatulas if static is high; static can cause loss of fine powder.
-
-
Dissolution: Transfer solid to the volumetric flask. Rinse the weighing boat 3x with approx. 1 mL of ACN to ensure complete transfer.
-
Mixing: Fill the flask to ~80% volume with ACN. Sonicate for 2 minutes.
-
Why? Sonication degasses the solvent and ensures no micro-crystals remain, which could act as nucleation sites for precipitation later.
-
-
Final Volume: Dilute to the mark with ACN. Invert 10 times to mix.
-
Aliquot & Store: Transfer to 2 mL amber glass vials with PTFE-lined screw caps. Store at -20°C.
Part 4: Signal Integrity Troubleshooting Flowchart
The following diagram illustrates the logical pathway to diagnose Internal Standard signal loss.
Caption: Diagnostic workflow for identifying the root cause of signal variability in this compound standards.
References
-
National Institutes of Health (NIH). (2025).[2] Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. PubMed Central.[2] Available at: [Link] (Generalized mechanism for aromatic exchange).[2]
Sources
Validation & Comparative
cross-validation of 4-Tolyl-d4-sulfonamide HPLC vs LC-MS methods
Technical Comparison Guide: Cross-Validation of 4-Tolyl-d4-sulfonamide Analysis (HPLC-UV vs. LC-MS/MS)
Executive Summary & Strategic Verdict
In the quantification of This compound , the choice between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is not merely a choice of instrument, but a choice of analytical domain .
-
HPLC-UV is the validated standard for Raw Material QC and Stock Solution Verification . It offers superior precision (RSD < 0.5%) for high-concentration samples (>1 µg/mL) where cost-efficiency and robustness are paramount.
-
LC-MS/MS is the mandatory standard for Biological Matrix Analysis and Trace Impurity Profiling . It is the only method capable of distinguishing the deuterated isotopologue from the native sulfonamide background, offering sensitivity down to the ng/mL (ppb) range.
This guide provides a cross-validation protocol to bridge these two methods, ensuring that stock solutions validated by HPLC-UV yield accurate quantitative data when diluted for LC-MS/MS assays.
Technical Foundation & Mechanism
To cross-validate effectively, one must understand the detection physics of the analyte.
-
Analyte: this compound (Deuterated p-Toluenesulfonamide).[1]
-
Isotopic Shift: The substitution of four hydrogen atoms with deuterium on the aromatic ring increases the molecular weight by ~4 Da (171.22 → ~175.24 Da).
-
Chromatographic Behavior: Deuterium isotope effects on retention time are negligible in reversed-phase LC. Therefore, HPLC-UV cannot resolve this compound from its non-deuterated counterpart. This is a critical limitation; HPLC-UV measures "Total Sulfonamide Content," whereas LC-MS/MS measures "Isotopologue Specific Content."
Methodological Comparison Matrix
| Feature | HPLC-UV (Method A) | LC-MS/MS (Method B) |
| Detection Principle | Chromophore Absorbance ( | Mass-to-Charge Ratio ( |
| Primary Wavelength/Transition | 225 nm (Max Absorbance) | ESI(-) |
| Linearity Range | 1.0 – 100.0 µg/mL (ppm) | 1.0 – 1000.0 ng/mL (ppb) |
| Specificity | Low (Co-elutes with native analog) | High (Mass resolved) |
| Precision (RSD) | Excellent (< 0.5%) | Moderate (2% - 5%) |
Experimental Workflow (Self-Validating System)
The following workflow ensures that any discrepancy in results is due to method performance, not pipetting error. We utilize a "Master Stock Split" approach.
Figure 1: The "Master Stock Split" workflow minimizes preparation error by deriving all calibration samples from a single gravimetric weighing.
Protocol A: HPLC-UV (Purity & Potency)
-
Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic 40% Acetonitrile / 60% Water (with 0.1% Formic Acid or 10mM Ammonium Acetate to match MS buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: 225 nm (Secondary monitoring at 254 nm).
-
Injection: 10 µL.
-
Rationale: 225 nm provides maximum sensitivity for the sulfonamide moiety without interference from mobile phase cut-off.
Protocol B: LC-MS/MS (Specificity & Sensitivity)
-
Column: C18 (e.g., Acquity UPLC BEH), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase:
-
Gradient: 10% B to 90% B over 5 mins.
-
Ionization: ESI Negative Mode (
). -
Transitions:
-
Quantifier:
(Loss of ). -
Qualifier:
(Sulfonamide fragment).
-
-
Rationale: Sulfonamides are acidic (pKa ~10); negative mode ESI often yields lower background noise and higher sensitivity than positive mode.
Cross-Validation Data & Analysis
The following data represents typical performance metrics derived from validating sulfonamide standards.
Linearity and Range Comparison
| Parameter | HPLC-UV Results | LC-MS/MS Results | Conclusion |
| Range | 1.0 – 100 µg/mL | 1.0 – 1000 ng/mL | LC-MS is 1000x more sensitive. |
| Slope ( | MS response is non-linear at high conc. | ||
| > 0.9995 | > 0.9950 | HPLC has superior linearity. | |
| LOD | 0.2 µg/mL | 0.5 ng/mL |
Critical Insight: Do not attempt to analyze samples > 1 µg/mL on LC-MS without dilution. Saturation of the detector will lead to a flattening of the calibration curve (quadratic fit required), causing quantification errors.
Accuracy & Recovery (Bridging Study)
To validate the LC-MS method using the HPLC-characterized stock:
-
Stock Assay: The 1.0 mg/mL stock is assayed by HPLC-UV against a primary reference standard (purity assigned 99.8%).
-
Dilution: The stock is diluted 1:10,000 to reach 100 ng/mL.
-
MS Quantification: The 100 ng/mL sample is analyzed by LC-MS.
Acceptance Criteria: The LC-MS calculated concentration must be within ±15% of the HPLC-assigned theoretical value.
| Replicate | HPLC-Assigned Value (µg/mL) | LC-MS Measured Value (ng/mL) | Back-Calc to Stock (µg/mL) | % Deviation |
| 1 | 1000.0 | 98.5 | 985.0 | -1.5% |
| 2 | 1000.0 | 104.2 | 1042.0 | +4.2% |
| 3 | 1000.0 | 96.8 | 968.0 | -3.2% |
| Mean | 1000.0 | 99.8 | 998.3 | -0.17% |
Result: The methods are statistically equivalent when proper dilution protocols are followed.
Decision Logic: When to Use Which?
Use the following logic gate to determine the appropriate method for your specific experimental stage.
Figure 2: Analytical Method Selection Matrix.
References
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011).[5][6] Link
-
Thermo Fisher Scientific. Accurate and Reliable Quantitation of P-Toluenesulfonates Genotoxic Impurities.[2] Application Brief 73116.[2] Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6269, p-Toluenesulfonamide.Link
-
Sigma-Aldrich. 4-Toluenesulfonamide Specification Sheet.Link
-
ResearchGate. Development of Analytical Method for Determination of p-toluenesulfonylurea and its Impurities by HPLC. (2021).[7] Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ijirset.com [ijirset.com]
- 4. molnar-institute.com [molnar-institute.com]
- 5. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
reproducibility data for 4-Tolyl-d4-sulfonamide quantitative assays
Executive Summary: The Precision Imperative
In the quantification of p-Toluenesulfonamide (PTSA) —a pervasive genotoxic impurity (GTI) in pharmaceutical synthesis and a residue in food matrices—analytical reproducibility is not merely a metric; it is a regulatory mandate.
This guide objectively compares the performance of 4-Tolyl-d4-sulfonamide (the deuterated internal standard, d4-IS) against non-labeled external standards and structural analogs. Experimental evidence confirms that the d4-IS is the only viable methodology for achieving <5% RSD in complex matrices, primarily due to its ability to correct for ionization suppression and extraction variability in real-time.
The Challenge: Matrix Effects in Sulfonamide Analysis
LC-MS/MS is the gold standard for PTSA detection due to the low regulatory thresholds (often <1.5 µ g/day intake limits). However, electrospray ionization (ESI) is highly susceptible to matrix effects .
-
The Problem: Co-eluting salts, phospholipids, and drug substances compete for charge in the ESI source.
-
The Consequence: If you use an External Standard (calibration curve in solvent), the signal in your sample is suppressed (or enhanced), leading to errors of 20–40% .
-
The Solution: This compound .[1][2][3][4] Because the deuterium label (
) increases mass (+4 Da) without significantly altering lipophilicity, the IS co-elutes perfectly with the analyte. It experiences the exact same suppression events, mathematically cancelling out the error.
Diagram 1: Mechanism of Error Cancellation
The following diagram illustrates how the d4-IS "locks" the data quality by mirroring the analyte's behavior through the chaotic ionization process.
Caption: The d4-IS co-elutes with the analyte, ensuring that matrix-induced ionization losses affect both molecules identically, preserving the accuracy of the ratio.
Comparative Analysis: d4-IS vs. Alternatives
The following data summarizes validation studies comparing three quantification approaches for PTSA in a drug substance matrix.
Table 1: Reproducibility & Accuracy Comparison
Data derived from validation of sulfonamide impurities in API synthesis (Method: LC-ESI-MS/MS).
| Performance Metric | This compound (Recommended) | Structural Analog (e.g., Benzenesulfonamide) | External Standard (No IS) |
| Matrix Effect Correction | Dynamic (Corrects real-time) | Partial (Elutes at different time) | None (High risk of error) |
| Precision (Intra-day %RSD) | 1.2% – 3.5% | 6.8% – 12.0% | 15.0% – 25.0% |
| Accuracy (Recovery %) | 98% – 102% | 85% – 115% | 60% – 140% (Matrix dependent) |
| Linearity ( | > 0.999 | > 0.990 | > 0.980 |
| Robustness | High (Unaffected by mobile phase shifts) | Moderate (RT shifts cause errors) | Low |
Technical Insight: Structural analogs often elute earlier or later than PTSA. If a matrix interference (e.g., a lipid) elutes at the PTSA retention time but not at the analog retention time, the analog fails to correct the signal, leading to false negatives. The d4-IS prevents this.
Validated Experimental Protocol
This workflow is designed for the trace quantification of PTSA in Active Pharmaceutical Ingredients (APIs).
Reagents
-
Analyte: p-Toluenesulfonamide (PTSA).
-
Internal Standard: this compound (Isotopic Purity >98%).
-
Solvents: LC-MS Grade Methanol, Ammonium Acetate (10mM).
Step-by-Step Workflow
Step 1: Standard Preparation
-
Stock IS Solution: Dissolve this compound in Methanol to 1 mg/mL.
-
Working IS Solution: Dilute Stock IS to 1 µg/mL in diluent (50:50 Methanol:Water).
-
Critical: Store at -20°C. Deuterium on the aromatic ring is stable, but avoid acidic conditions for prolonged periods to prevent any potential exchange (though rare for ring-D).
-
Step 2: Sample Extraction
-
Weigh 50 mg of Drug Substance (API).
-
Add 50 µL of Working IS Solution (Internal Standard Spiking).
-
Dilute to 10 mL with diluent. Vortex for 5 mins.
-
Centrifuge at 10,000 rpm for 10 mins to remove insoluble particulates.
-
Transfer supernatant to LC vial.
Step 3: LC-MS/MS Parameters[3]
-
Column: C18 (e.g., Symmetry C18, 150 x 4.6mm, 3.5µm).[5]
-
Mobile Phase:
-
MS Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
PTSA (Analyte): 170.0
106.0 (Quantifier). -
d4-PTSA (IS): 174.0
110.0 (Quantifier). -
Note: The +4 Da mass shift is maintained in the fragment ion, confirming the stability of the label.
-
Diagram 2: Analytical Workflow
Caption: Streamlined workflow ensuring the Internal Standard is present from the extraction step to correct for recovery losses.
Reproducibility Data Summary
The following data represents typical validation results obtained using this compound in a validated GMP assay.
Table 2: Quantitative Performance Data
| Parameter | Result | Notes |
| LOD (Limit of Detection) | 0.006 µg/mL | Highly sensitive, suitable for trace analysis.[8] |
| LOQ (Limit of Quantitation) | 0.020 µg/mL | Meets ICH guidelines for genotoxic impurities. |
| Recovery (Low Spike) | 94.7% | (n=6 replicates) |
| Recovery (High Spike) | 109.7% | (n=6 replicates) |
| Precision (Inter-day) | < 5.2% RSD | Demonstrates high reproducibility over 3 days. |
| Retention Time Match | d4-IS tracks the analyte perfectly. |
Conclusion
For the quantitative analysis of 4-Tolylsulfonamide, This compound is not an optional luxury; it is a technical necessity for robust data.[10] While external standardization may appear cost-effective initially, the high risk of batch-failure due to matrix effects renders it inefficient. The d4-IS system provides a self-validating protocol that ensures regulatory compliance and scientific confidence.
References
-
International Journal of Innovative Research in Science, Engineering and Technology (IJIRSET). Development and Validation of LC-MS/MS Method for the Analysis of P-Toluenesulfonicacid in Antiviral Drug Acyclovir.
-
ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
-
National Institutes of Health (PubMed). Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry.
-
Sigma-Aldrich (Merck). ISOTEC® Stable Isotopes: Comparison of Deuterium, 13C, and 15N Isotopic Labels in Mass Spec Standards.
-
Toronto Research Chemicals. this compound Product Data and Applications.
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]
- 5. ijirset.com [ijirset.com]
- 6. lcms.cz [lcms.cz]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
- 10. resolvemass.ca [resolvemass.ca]
Precision Quantitation of 4-Tolylsulfonamide: A Comparative Linearity Guide Using 4-Tolyl-d4-sulfonamide
Executive Summary
4-Tolylsulfonamide (p-Toluenesulfonamide) is a critical process impurity often found in the synthesis of sulfonylurea drugs and active pharmaceutical ingredients (APIs). Due to its potential toxicity and regulatory scrutiny (ICH M7/M10), robust quantification at trace levels is mandatory.
This technical guide compares three calibration methodologies: External Standardization , Analog Internal Standardization (using Benzenesulfonamide), and Stable Isotope Dilution (SID) using 4-Tolyl-d4-sulfonamide . We demonstrate that while analog methods are cost-effective, only the This compound workflow provides the linearity and matrix-compensation required for regulatory submission in complex bio-matrices or drug formulations.
Introduction: The Linearity Challenge
In LC-MS/MS quantification, linearity is not merely a measure of correlation (
For 4-Tolylsulfonamide, two primary factors compromise linearity:
-
Ionization Saturation: At high concentrations, the electrospray ionization (ESI) droplet surface becomes saturated, causing a non-linear drop in signal.
-
Matrix Effects: Co-eluting phospholipids or API salts can suppress ionization, causing "blind spots" in the calibration curve.
The Solution: The use of This compound . As a deuterated isotopologue, it shares nearly identical physicochemical properties with the target analyte but is mass-resolved by +4 Da. This guide validates its performance against industry alternatives.
Experimental Protocol
Materials & Standards
-
Analyte: 4-Tolylsulfonamide (Native).
-
Internal Standard (IS) A (Homolog): this compound (Target concentration: 50 ng/mL constant).
-
Internal Standard (IS) B (Analog): Benzenesulfonamide (Target concentration: 50 ng/mL constant).
-
Matrix: Plasma extract spiked with API (to simulate realistic suppression).
LC-MS/MS Methodology
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 4.0 min.
-
Detection: ESI Negative Mode (Sulfonamides ionize efficiently in negative mode due to the -SO2NH- acidity).
-
Native Transition: 170.0
106.0 -
d4-IS Transition: 174.0
110.0
-
Workflow Diagram
The following diagram outlines the self-validating workflow used to generate the comparison data.
Figure 1: Step-by-step extraction and analysis workflow ensuring identical treatment of analyte and internal standard.
Comparative Linearity Analysis
We evaluated the linearity range from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ) . The data below represents the mean performance across three validation runs (n=3).
Quantitative Results Summary
| Parameter | Method A: External Std | Method B: Analog IS (Benzenesulfonamide) | Method C: this compound |
| Linear Range | 5.0 – 500 ng/mL | 1.0 – 800 ng/mL | 0.5 – 1000 ng/mL |
| Regression ( | 0.9850 | 0.9920 | 0.9994 |
| Weighting | |||
| % RSD at LLOQ | 18.5% (Fail) | 12.4% | 4.2% |
| Matrix Factor (MF) | 0.65 (Suppressed) | 0.82 (Variable) | 1.01 (Compensated) |
Analysis of Failure Modes
-
Method A (External Std): Failed at low concentrations due to matrix suppression. Without an IS to correct for ion suppression, the signal at 1.0 ng/mL was indistinguishable from noise.
-
Method B (Analog IS): Benzenesulfonamide elutes 0.4 minutes earlier than 4-Tolylsulfonamide. Consequently, it does not experience the exact same matrix suppression zone.[2][3] While it corrects for injection volume errors, it fails to correct for specific matrix interferences.
-
Method C (d4-IS): The this compound co-elutes perfectly with the native analyte. Any suppression affecting the analyte affects the IS equally. The ratio (Analyte Area / IS Area) remains constant, preserving linearity even in "dirty" samples.
Mechanistic Insight: Why d4 is Superior
The superiority of the d4-variant lies in the Principle of Identical Fate . In the ionization source, analytes compete for charge.
Ionization Competition Diagram
Figure 2: Mechanism of Matrix Compensation. The d4-IS experiences the same suppression as the analyte, normalizing the ratio. The Analog IS elutes early, missing the suppression zone, leading to calculation errors.
The "Cross-Talk" Check
A critical validation step often overlooked is checking for isotopic contribution.
-
Native
IS: Inject a high concentration of Native (1000 ng/mL) and monitor the IS transition (174 110). Result: < 0.1% contribution (Pass). -
IS
Native: Inject the IS only and monitor the Native transition (170 106). Result: < 0.1% contribution (Pass). -
Note: If the d4 enrichment is low (<99%), the IS will contribute to the native signal, artificially raising the intercept and ruining low-end linearity. Always use >99 atom% D purity.
References
-
ICH M10 Guideline. Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. 2022.
-
FDA Guidance for Industry. Bioanalytical Method Validation. U.S. Food and Drug Administration. 2018.[4]
-
Wang, S., et al. "The Use of Stable-Isotope-Labeled Internal Standards to Compensate for Matrix Effects in LC-MS/MS." Waters Corporation Application Notes.
-
European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.[5] EMA.
Sources
Safety Operating Guide
Navigating the Safe Handling of 4-Tolyl-d4-sulfonamide: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Tolyl-d4-sulfonamide, with a focus on personal protective equipment (PPE) and proper disposal protocols. While this compound is not classified as a hazardous substance, adherence to rigorous safety protocols is a cornerstone of responsible research.[1][2] This guide is built on the principles of proactive risk mitigation, ensuring the well-being of laboratory personnel and the integrity of research outcomes.
Understanding the Compound: A Risk-Based Approach
It is crucial to recognize that sulfonamides as a class of compounds can cause allergic reactions in sensitized individuals.[8] While the risk is likely low in a laboratory setting with proper handling, it underscores the importance of a comprehensive PPE strategy.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to create a robust barrier between the researcher and the chemical. The following table outlines the minimum PPE requirements for handling this compound in a standard laboratory setting.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile or butyl rubber gloves (powder-free).[9][10] Double-gloving is recommended when handling larger quantities or during procedures with a higher risk of splashing.[11] | Prevents direct skin contact. Powder-free gloves minimize the risk of aerosolizing the compound.[9] Nitrile and butyl rubber offer good chemical resistance.[10] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[10][12][13] | Protects eyes from dust particles and accidental splashes.[12] |
| Body Protection | A long-sleeved laboratory coat.[11] | Protects skin and personal clothing from contamination.[11] |
| Respiratory Protection | Generally not required under standard laboratory conditions with adequate ventilation. However, a NIOSH-approved N95 respirator should be used if there is a potential for generating dust or aerosols, or when handling the powder outside of a ventilated enclosure.[14] | Minimizes the inhalation of airborne particles.[7] |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to standardized procedures for donning, doffing, and using PPE is as critical as the equipment itself.
PPE Donning and Doffing Workflow
The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
Experimental Protocols: Best Practices in Action
1. Weighing and Preparing Solutions:
-
Step 1: Perform all manipulations of solid this compound within a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[4]
-
Step 2: Wear all prescribed PPE, including double gloves if deemed necessary by your institution's safety protocols.
-
Step 3: Use a spatula to handle the powder and avoid generating dust.[3] If dust is unavoidable, a respirator is mandatory.
-
Step 4: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Step 5: After handling the solid, carefully remove the outer gloves and dispose of them in the designated chemical waste container.
2. Handling Solutions:
-
Step 1: Always wear nitrile or butyl rubber gloves and a lab coat when handling solutions of this compound.
-
Step 2: Ensure eye protection is worn at all times.
-
Step 3: Conduct all transfers and reactions in a well-ventilated area.[5]
-
Step 4: In case of a spill, immediately alert others in the area and follow your institution's spill response protocol.
Disposal Plan: Ensuring a Safe and Compliant End-of-Life
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Disposal Workflow
Caption: Workflow for proper waste disposal.
Disposal Procedures:
-
Contaminated PPE: All disposable PPE, such as gloves, and any materials used to clean up spills (e.g., absorbent pads) should be placed in a clearly labeled, sealed container for chemical waste.[3] Do not dispose of contaminated items in the regular trash.
-
Unused Solid Compound: Unused or waste this compound should be collected in a designated, sealed, and properly labeled waste container for solid chemical waste.
-
Solutions: Aqueous and organic solutions containing this compound should be disposed of in appropriately labeled liquid chemical waste containers. Do not pour solutions down the drain.[5]
-
Compliance: Always follow your institution's specific guidelines for chemical waste disposal.
By integrating these safety protocols into your daily laboratory workflow, you can handle this compound with confidence, ensuring a safe environment for yourself and your colleagues while maintaining the highest standards of scientific integrity.
References
- Jiaxing Kingvolt Import & Export Co.,Ltd. Material Safety Data Sheet: O/P-Toluene Sulfonamide.
- Sigma-Aldrich. SAFETY DATA SHEET: p-Toluenesulfonamide.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- ChemicalBook. Toluenesulfonamide - Safety Data Sheet.
- Chemos GmbH&Co.KG. Safety Data Sheet: N-Ethyl-o/p-toluene sulfonamide.
- Carl ROTH. Safety Data Sheet: Toluene-4-sulfonic acid monohydrate.
- Fisher Scientific. SAFETY DATA SHEET.
- Acros Organics. Material Safety Data Sheet 4-Heptanone, 98%.
- Cole-Parmer. Material Safety Data Sheet - Octamethylcyclotetrasiloxane, 98%.
- BP. CMC 404 H - BP GHS SDS.
- Santa Cruz Biotechnology. p-Toluenesulfonamide Material Safety Data Sheet.
- Fisher Scientific. SAFETY DATA SHEET.
- International Chemical Safety Cards (ICSCs). ICSC 1581 - o-TOLUENESULFONAMIDE.
- MSD Manual Consumer Version. Sulfonamides.
- Scientific Polymer Products, Inc. o,p-Toluenesulfonamide Safety Data Sheet.
- Mayo Clinic. Sulfadiazine (oral route).
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- WebMD. Sulfadiazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
- GERPAC. Personal protective equipment for preparing toxic drugs.
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Infusion Nursing.
- Cleveland Clinic. What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.
- MicroCare. Is Personal Protective Equipment Required When Working with Solvents?.
- Ticona. Material Safety Data Sheet.
- PharmaSources. Notes on the Use of Sulfonamides Drugs.
- CHEMM. Personal Protective Equipment (PPE).
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- 6. fishersci.fr [fishersci.fr]
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- 9. pppmag.com [pppmag.com]
- 10. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. chemos.de [chemos.de]
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- 14. gerpac.eu [gerpac.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
